molecular formula C6H5FN2O2 B2941767 5-Fluoro-2-methyl-3-nitropyridine CAS No. 1162674-71-6

5-Fluoro-2-methyl-3-nitropyridine

Cat. No.: B2941767
CAS No.: 1162674-71-6
M. Wt: 156.116
InChI Key: NYYWLHUMRSTCCV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-nitropyridine (CAS: 1162674-71-6) is a fluorinated nitropyridine derivative of significant interest in advanced chemical synthesis and pharmaceutical research . As a member of the nitropyridine family, this compound serves as a versatile and valuable synthetic intermediate . Its molecular structure, incorporating a fluorine atom, a methyl group, and a nitro group on the pyridine ring, provides multiple handles for chemical modification, making it a privileged scaffold for constructing complex molecules . The primary research application of this compound is its use as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules . The nitro group is a well-known reactive site that can be readily transformed into other functional groups, such as amines, which are essential for further molecular elaboration in drug discovery campaigns . Furthermore, the presence of the fluorine atom is a critical feature in modern medicinal chemistry, as it is known to enhance the metabolic stability, influence lipophilicity, and improve the overall biological activity of lead compounds . These properties make fluorinated pyridines like this one particularly valuable in the development of novel therapeutic agents, including potential treatments for cancer, neurological disorders, and infectious diseases . Researchers utilize this compound to build complex molecular architectures, leveraging its predictable reactivity. The nitro group can participate in nucleophilic aromatic substitution reactions or be reduced to an amino group, providing a versatile pathway to a variety of aminopyridine derivatives . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) and handle all materials according to laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methyl-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYWLHUMRSTCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-3-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a methyl group, and a nitro group on the pyridine ring, confer specific chemical properties that make it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound, with the CAS number 1162674-71-6, is a compound whose physical and chemical properties are not extensively documented in publicly available literature.[1] However, based on its structure and data from similar compounds, several key properties can be predicted.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.116 g/mol [1]
CAS Number 1162674-71-6[1]
Predicted Boiling Point 203.5 ± 35.0 °C at 760 mmHg[1]
Predicted Density 1.4 ± 0.1 g/cm³[1]
Predicted Flash Point 76.9 ± 25.9 °C[1]
Predicted Vapor Pressure 0.4 ± 0.4 mmHg at 25°C[1]
Predicted Refractive Index 1.533[1]
Predicted LogP 1.96050[1]

Note: The physical properties listed above are predicted values and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Synthesis_of_this compound 5-Fluoro-2-methylpyridine 5-Fluoro-2-methylpyridine This compound This compound 5-Fluoro-2-methylpyridine->this compound Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine (Hypothetical)

This protocol is a hypothetical adaptation based on the synthesis of similar compounds and requires experimental optimization and validation.

Materials:

  • 5-Fluoro-2-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Addition of Substrate: Slowly add 5-fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) for a specified time. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Chemical Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The pyridine ring is an electron-deficient aromatic system, and this electron deficiency is further enhanced by the strong electron-withdrawing nitro group at the 3-position.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitro group. This makes the compound a versatile intermediate for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the 5-position. The general mechanism for an SNAr reaction is depicted below.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ Nucleophile Nu⁻ Product 5-Substituted-2-methyl-3-nitropyridine Intermediate->Product - F⁻ Leaving_Group F⁻

Caption: General mechanism for SNAr on this compound.

This reactivity is a cornerstone of its utility in drug discovery, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). This transformation provides a key synthetic handle for further functionalization, including amide bond formation, sulfonamide synthesis, and diazotization reactions.

Applications in Drug Discovery

Nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. While specific biological data for this compound is not available, its structural motifs are present in molecules targeting various biological pathways. For instance, substituted pyridines are common scaffolds in kinase inhibitors.

Drug_Discovery_Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization Start This compound SNAr SNAr Reactions (Diverse Nucleophiles) Start->SNAr Reduction Nitro Reduction Start->Reduction Library Compound Library SNAr->Library Derivatization Further Functionalization Reduction->Derivatization Derivatization->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Candidate Lead_Opt->Candidate Preclinical Candidate

Caption: Role of this compound in a drug discovery workflow.

Spectroscopic Data (Predicted and Representative)

No experimental spectroscopic data for this compound has been found in the reviewed literature. The following are predicted and representative data based on the analysis of similar structures.

Table 2: Predicted and Representative Spectroscopic Data

TechniquePredicted/Representative Data
¹H NMR Signals corresponding to the aromatic protons and the methyl group protons would be expected. The aromatic protons will show splitting patterns influenced by the fluorine atom.
¹³C NMR Resonances for the five pyridine carbons and the methyl carbon. The carbon attached to the fluorine will show a large C-F coupling constant.
¹⁹F NMR A single resonance for the fluorine atom, with its chemical shift providing information about the electronic environment.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 156.0335. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the SDS for similar fluoronitropyridine compounds, the following hazards and precautions should be considered.[3][4][5]

Potential Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising chemical entity for drug discovery and organic synthesis. Its activated pyridine ring system allows for versatile functionalization through nucleophilic aromatic substitution and reduction of the nitro group. While experimental data on its physical properties and biological activity are limited, its structural features suggest potential as a scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in the development of new medicines.

References

An In-depth Technical Guide to 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitropyridine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a fluorine atom and a nitro group on the pyridine ring, make it a valuable and versatile building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, the following table summarizes its key identifiers and predicted physicochemical properties. These predictions offer valuable insights for reaction planning and compound handling.

PropertyValue
CAS Number 1162674-71-6
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Predicted Boiling Point 203.5 ± 35.0 °C at 760 mmHg
Predicted Flash Point 76.9 ± 25.9 °C
Predicted Density 1.4 ± 0.1 g/cm³

Synthesis

Proposed Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine

This proposed protocol is based on the nitration of similar pyridine derivatives and should be optimized for safety and yield.

Materials:

  • 5-Fluoro-2-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 5-Fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.

G cluster_reagents Reagents cluster_process Process cluster_product Product reagent1 5-Fluoro-2-methylpyridine step1 Nitration at 0-10 °C reagent1->step1 reagent2 Conc. H₂SO₄, Fuming HNO₃ reagent2->step1 step2 Aqueous Workup (Quenching, Neutralization) step1->step2 step3 Extraction with CH₂Cl₂ step2->step3 step4 Purification (e.g., Column Chromatography) step3->step4 product This compound step4->product G This compound This compound Functionalized Pyridine Intermediate Functionalized Pyridine Intermediate This compound->Functionalized Pyridine Intermediate Chemical Synthesis Kinase Inhibitor Kinase Inhibitor Functionalized Pyridine Intermediate->Kinase Inhibitor Target Kinase Target Kinase Kinase Inhibitor->Target Kinase Inhibition Target Kinase (e.g., JAK2, Aurora) Target Kinase (e.g., JAK2, Aurora) Downstream Signaling Downstream Signaling Cell Proliferation / Survival Cell Proliferation / Survival Downstream Signaling->Cell Proliferation / Survival Target Kinase->Downstream Signaling Phosphorylation Cascade

An In-depth Technical Guide to the Molecular Structure and Properties of 5-Fluoro-2-methyl-3-nitropyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 5-Fluoro-2-methyl-3-nitropyridine and its more extensively documented isomers. While this compound is a recognized chemical entity, publicly available experimental data for this specific compound is limited. Consequently, this guide expands its scope to include comprehensive data on its isomers, 2-Fluoro-5-methyl-3-nitropyridine and 2-Fluoro-3-methyl-5-nitropyridine, which serve as valuable reference points for researchers in the field of medicinal chemistry and drug discovery.

Introduction to Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into pyridine rings is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The fluoro-methyl-nitropyridine scaffold, in particular, represents a versatile building block for the synthesis of a wide range of biologically active compounds. These compounds are key intermediates in the development of novel therapeutics.[1][2]

Molecular Structure and Physicochemical Properties

The molecular formula for this compound and its isomers is C₆H₅FN₂O₂. The arrangement of the fluoro, methyl, and nitro substituents on the pyridine ring defines their distinct chemical and physical properties.

This compound

Detailed experimental data for this specific isomer is scarce in publicly accessible literature. However, predicted physicochemical properties provide a foundational understanding of the molecule.

PropertyValue (Predicted)
CAS Number 1162674-71-6
Molecular Weight 156.116 g/mol
Density 1.4±0.1 g/cm³
Boiling Point 203.5±35.0 °C at 760 mmHg
Flash Point 76.9±25.9 °C
Vapor Pressure 0.4±0.4 mmHg at 25°C
Refractive Index 1.533
LogP 1.96050
Isomer: 2-Fluoro-5-methyl-3-nitropyridine

This isomer is a valuable research compound and serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3]

PropertyValueReference
CAS Number 19346-44-2[3]
Molecular Weight 156.11 g/mol [3]
Appearance White crystalline powder[1]
Purity Typically ≥95%[3]
Isomer: 2-Fluoro-3-methyl-5-nitropyridine

This isomer is a key building block in the synthesis of a variety of pharmaceutical compounds.[4]

PropertyValueReference
CAS Number 19346-46-4[5][6]
Molecular Weight 156.11 g/mol [5]
Monoisotopic Mass 156.03350557 Da[5]
Purity ≥99.0%[6]
XlogP 1.5[5]

Experimental Protocols and Synthesis

General Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

A common precursor for fluorinated nitropyridines is a chlorinated analogue, which can be synthesized from a hydroxy-nitropyridine. The following is a general procedure based on available literature[7]:

  • Dissolution: Dissolve 2-hydroxy-3-nitro-5-fluoro-pyridine in acetonitrile.

  • Addition of Reagents: Add a solution of a chloride salt (e.g., tetraethylammonium chloride) in acetonitrile, followed by the slow, dropwise addition of a chlorinating agent (e.g., phosphorus trichloride or phosphorus oxychloride) at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 80-90°C) and maintain for several hours (e.g., 6 to 24 hours).

  • Work-up: After cooling, concentrate the mixture under reduced pressure. Dissolve the residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

General Synthesis of 2-Methyl-3-nitropyridines

A general method for the synthesis of 2-methyl-3-nitropyridines involves the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by hydrolysis and decarboxylation.[8][9]

  • Formation of Malonic Ester Adduct: React the starting 2-chloro-3-nitropyridine with diethyl malonate in the presence of a base like potassium carbonate in an anhydrous solvent such as THF.

  • Hydrolysis and Decarboxylation: Subject the resulting substituted malonic ester to acidic hydrolysis and decarboxylation, for instance, using aqueous sulfuric acid, to yield the 2-methyl-3-nitropyridine.

Reactivity and Applications in Drug Discovery

Fluoro-methyl-nitropyridines are versatile intermediates in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro group and the fluorine atom, which can act as a good leaving group in nucleophilic aromatic substitution (SNAAr) reactions. The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further molecular elaboration. These compounds are valuable precursors for the synthesis of complex heterocyclic systems found in a range of biologically active molecules.[1][2]

Visualizations

Isomeric Relationship of Fluoro-methyl-nitropyridines

G C6H5FN2O2 C6H5FN2O2 This compound This compound C6H5FN2O2->this compound Isomer 2-Fluoro-5-methyl-3-nitropyridine 2-Fluoro-5-methyl-3-nitropyridine C6H5FN2O2->2-Fluoro-5-methyl-3-nitropyridine Isomer 2-Fluoro-3-methyl-5-nitropyridine 2-Fluoro-3-methyl-5-nitropyridine C6H5FN2O2->2-Fluoro-3-methyl-5-nitropyridine Isomer

Caption: Isomeric relationship of key fluoro-methyl-nitropyridines.

General Synthetic Workflow for 2-Methyl-3-nitropyridines

G General Synthetic Pathway cluster_0 Step 1: Malonic Ester Substitution cluster_1 Step 2: Hydrolysis & Decarboxylation 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Malonic Ester Adduct Malonic Ester Adduct 2-Chloro-3-nitropyridine->Malonic Ester Adduct Reaction Diethyl malonate, K2CO3 Diethyl malonate, K2CO3 Diethyl malonate, K2CO3->Malonic Ester Adduct Malonic Ester Adduct_2 Malonic Ester Adduct 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Malonic Ester Adduct_2->2-Methyl-3-nitropyridine Transformation Aqueous H2SO4 Aqueous H2SO4 Aqueous H2SO4->2-Methyl-3-nitropyridine

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fluorinated nitropyridine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, 5-Fluoro-2-methyl-3-nitropyridine stands out as a key building block. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable starting material in drug discovery and development.[1] However, the inherent reactivity of this compound, driven by the electron-withdrawing nitro group and the presence of a fluorine atom, necessitates a thorough understanding of its safety profile and adherence to strict handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally related compounds to ensure a high level of safety in the laboratory.

Hazard Identification and Classification

  • Acute Oral Toxicity : Harmful if swallowed.[2][3][4][5][6]

  • Skin Irritation : Causes skin irritation.[2][3][4][5][6]

  • Eye Irritation : Causes serious eye irritation.[2][3][4][5][6]

  • Respiratory Irritation : May cause respiratory irritation.[2][3][4][5][6]

Based on these hazards, this compound is anticipated to carry the "Warning" signal word.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage. The following table summarizes the expected properties of this compound, based on data from similar molecules.

PropertyExpected ValueSource Analogue(s)
Molecular FormulaC6H5FN2O22-Fluoro-5-methyl-3-nitropyridine[1]
Molecular Weight156.11 g/mol 2-Fluoro-5-methyl-3-nitropyridine[1]
AppearanceLight yellow to yellow to orange clear liquid or solid6-Fluoro-2-methyl-3-nitropyridine, 2-Fluoro-5-nitropyridine[7][8]
Boiling Point86.0~87.0℃/7mmHg2-Fluoro-5-nitropyridine[7]
StorageInert atmosphere, room temperature. Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.5-Fluoro-2-nitropyridine, 2-Fluoro-3-methyl-5-nitropyridine[9][10]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[11]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection : A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron and arm covers should be worn.[11]

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working in a poorly ventilated area or if dusts or aerosols are generated.[11][12][13]

Engineering Controls
  • Work should be conducted in a well-ventilated chemical fume hood.[14]

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.[11][12][13]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[12][13]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[12][13]

  • Wash hands thoroughly after handling.[12][13]

  • Keep away from heat, sparks, and open flames.[13]

  • Use only non-sparking tools.[15]

  • Take precautionary measures against static discharge.[15]

Storage Requirements
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

  • Store locked up.[12][13]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[16]
Fire-Fighting Measures
  • Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]

  • Specific Hazards : During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be generated.[3][15]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12][13]

Accidental Release Measures
  • Personal Precautions : Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.1. Ensure adequate ventilation.[16]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[16]

  • Methods for Cleaning Up : For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.[14]

Stability and Reactivity

  • Chemical Stability : Stable under recommended storage conditions.[12]

  • Conditions to Avoid : Heat, flames, sparks, and exposure to moist air or water.[12][13]

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[13]

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[3][15]

Experimental Protocols & Workflows

To ensure the safe execution of experiments involving this compound, a standardized workflow should be followed.

Standard Operating Procedure for Handling

SOP_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste Properly cleanup_waste->cleanup_dispose end_ppe Remove PPE cleanup_dispose->end_ppe end_wash Wash Hands Thoroughly end_ppe->end_wash Emergency_Response cluster_incident Incident Occurs cluster_immediate Immediate Actions cluster_assessment Assessment cluster_response Response cluster_reporting Reporting incident Exposure or Spill action_alert Alert Others in the Vicinity incident->action_alert action_first_aid Administer First Aid incident->action_first_aid action_evacuate Evacuate Area (if necessary) action_alert->action_evacuate assess_spill Assess Spill Size action_evacuate->assess_spill assess_exposure Assess Exposure Type action_first_aid->assess_exposure resp_small_spill Clean Up Small Spill assess_spill->resp_small_spill Small resp_large_spill Contact Emergency Response assess_spill->resp_large_spill Large resp_medical Seek Medical Attention assess_exposure->resp_medical report_incident Report Incident to Supervisor resp_small_spill->report_incident resp_large_spill->report_incident resp_medical->report_incident

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 5-Fluoro-2-methyl-3-nitropyridine, a versatile building block in medicinal and agrochemical research. The presence of the electron-withdrawing nitro and fluoro groups on the pyridine ring significantly influences its chemical behavior, making it a valuable synthon for the introduction of diverse functionalities. This document details the key reactions, including nucleophilic aromatic substitution and reduction, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity Principles

The chemical reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group. This effect, combined with the electronegativity of the fluorine atom and the pyridine ring nitrogen, renders the aromatic system electron-deficient and susceptible to nucleophilic attack. The primary modes of reactivity involving the nitro group are its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to an amino group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 3-position strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this compound, the fluorine atom at the 2-position is the most common leaving group in SNAr reactions.

A variety of nucleophiles can be employed to displace the fluoride, leading to a diverse range of substituted pyridines. The general mechanism for this transformation proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic adduct, which then expels the leaving group to restore aromaticity.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines

A solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) is treated with the desired primary or secondary amine (1.0-1.2 eq.) and a base, typically potassium carbonate (K2CO3) or triethylamine (Et3N) (1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C for a period of 2 to 24 hours, while being monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-amino-5-fluoro-3-nitropyridine derivative.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoronitropyridines

NucleophileProductReaction ConditionsYield (%)Reference
Various Amines2-Amino-3-nitro-5-fluoropyridinesK2CO3, Acetonitrile, 80 °C, 3hNot SpecifiedPatent Data
Alcohols (e.g., Methanol, Ethanol)2-Alkoxy-3-nitro-5-fluoropyridinesNaH, THF, refluxNot SpecifiedGeneral Procedure
Thiols (e.g., Thiophenol)2-Thio-3-nitro-5-fluoropyridinesK2CO3, DMF, 60 °CGood[1]

Note: Specific yield data for this compound is often found within patent literature and may not be publicly available in peer-reviewed journals. The conditions provided are based on analogous transformations.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a crucial transformation, providing access to 3-amino-5-fluoro-2-methylpyridine, a valuable intermediate for the synthesis of bioactive molecules. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient.

Catalytic Hydrogenation

Catalytic hydrogenation typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of hydrogen gas. This method is often clean and high-yielding.

Experimental Protocol: Catalytic Hydrogenation of this compound

To a solution of this compound (1.0 eq.) in a solvent such as methanol, ethanol, or ethyl acetate, is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%). The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1 atm or higher using a Parr apparatus) at room temperature for 2 to 18 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude 3-amino-5-fluoro-2-methylpyridine, which can be further purified by recrystallization or column chromatography if necessary. A patent for a similar compound, 2-bromo-6-methyl-5-nitro pyridine, describes reduction using Raney Nickel as a catalyst under hydrogen pressure.[2]

Table 2: Conditions for the Reduction of Nitropyridines

Reducing Agent/CatalystSolventTemperatureTime (h)Yield (%)Reference
H2, Raney NickelOrganic SolventRoom Temp.5Not Specified[2]
H2, Pd/CMethanolRoom Temp.18>95[3]
Fe, Acetic AcidAcetic Acid80 °C0.593General Procedure

Metal-Catalyzed Cross-Coupling Reactions

While the primary reactivity of the nitro group itself is reduction, its presence significantly influences the potential for metal-catalyzed cross-coupling reactions at other positions of the pyridine ring. The electron-withdrawing nature of the nitro group can enhance the reactivity of adjacent halides in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. For instance, a patent describes the Suzuki coupling of 4-chloro-5-nitropyridin-2(1H)-one with (4-fluoro-2-methylphenyl)boronic acid using a palladium catalyst.[4] Although the fluorine at the 5-position is generally a poor leaving group in such reactions compared to chlorine or bromine, under specific catalytic conditions, C-F bond activation for cross-coupling is an area of active research.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of synthetic transformations and the mechanistic pathways, the following diagrams are provided in the DOT language for Graphviz.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->meisenheimer product 2-Substituted-5-fluoro- 3-nitropyridine meisenheimer->product Elimination leaving_group Fluoride Ion (F-) meisenheimer->leaving_group

Caption: SNAr Mechanism on this compound.

reduction_workflow cluster_start Starting Material cluster_process Reduction Process cluster_workup Workup cluster_product Final Product start_material This compound reaction Catalytic Hydrogenation (H2, Pd/C) start_material->reaction filtration Filtration (remove catalyst) reaction->filtration concentration Solvent Evaporation filtration->concentration final_product 3-Amino-5-fluoro-2-methylpyridine concentration->final_product

Caption: Experimental Workflow for Nitro Group Reduction.

Conclusion

This compound is a highly reactive and versatile intermediate. The electron-withdrawing nitro group is the dominant activating feature of the molecule, facilitating nucleophilic aromatic substitution at the 2-position and undergoing efficient reduction to the corresponding amine. These key transformations provide access to a wide array of functionalized pyridine derivatives, making it a valuable building block for the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries. Further exploration of metal-catalyzed cross-coupling reactions involving this scaffold holds promise for expanding its synthetic utility.

References

The Rising Profile of Fluorinated Nitropyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of modern chemical research, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for innovation in drug discovery and agrochemical development. Fluorinated nitropyridines, a class of compounds characterized by the presence of both a nitro group and a fluorine atom on a pyridine ring, are emerging as particularly valuable building blocks. The potent electron-withdrawing nature of the nitro group, combined with the unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated basicity—makes these compounds highly reactive and versatile intermediates.[1][2][3] This technical guide provides an in-depth overview of the synthesis, applications, and characterization of fluorinated nitropyridines for researchers, scientists, and professionals in drug development.

I. Synthesis of Fluorinated Nitropyridines: Strategies and Protocols

The synthesis of fluorinated nitropyridines is often challenging due to the electron-deficient nature of the pyridine ring, which can complicate direct fluorination.[4][5] However, several effective strategies have been developed, with nucleophilic aromatic substitution (SNAr) being a primary route. The reactivity and regioselectivity of these reactions are highly dependent on the starting materials and reaction conditions.

A noteworthy advancement involves the use of pyridine N-oxides, which enhances the ring's reactivity towards nucleophilic attack, facilitating fluorination at the meta position—a traditionally difficult substitution to achieve.[4][5]

Key Synthetic Workflows

One of the most well-documented syntheses is the preparation of 3-fluoro-4-aminopyridine, a valuable pharmaceutical intermediate, starting from 3-bromo-4-nitropyridine N-oxide.[4] This multi-step process highlights the strategic use of the N-oxide to direct fluorination and the subsequent reduction of the nitro group.

Start 3-Bromo-4-nitropyridine N-oxide Step1 3-Fluoro-4-nitropyridine N-oxide Start->Step1 Step2 3-Fluoro-4-aminopyridine Step1->Step2

Workflow for the synthesis of 3-fluoro-4-aminopyridine.
Quantitative Data on Synthesis

The following table summarizes key quantitative data for the synthesis of fluorinated nitropyridine intermediates.

Starting MaterialProductReagentsConditionsYieldReference
3-Bromo-4-nitropyridine N-oxide3-Fluoro-4-nitropyridine N-oxide0.5 eq. TBAF, DMSO25°C, 5 min37%[4]
3-Bromo-4-nitropyridine3-Bromo-4-fluoropyridine0.5 eq. TBAF, DMSO25°C, 15 min71.1 ± 3.6%[4]
3-Fluoro-4-nitropyridine N-oxide[¹⁸F]3-Fluoro-4-nitropyridine N-oxide[¹⁸F]TBAFRoom Temp33.1 ± 5.4%[4]
2-Amino-5-fluoropyridine5-Fluoro-2-nitropyridineH₂SO₄, 3% H₂O₂0°C to RT, 20 hr77%[6]
Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide [4]

  • To a solution of 3-bromo-4-nitropyridine N-oxide (1 eq.) in anhydrous dimethylsulfoxide (DMSO), add tetrabutylammonium fluoride (TBAF) (0.5 eq.).

  • Stir the reaction mixture at room temperature (25°C) for 5 minutes.

  • The formation of 3-fluoro-4-nitropyridine N-oxide is monitored by HPLC.

  • The product can be isolated from the reaction mixture using standard purification techniques. The reported yield for this reaction is 37%.[4]

Protocol 2: Synthesis of 3-Fluoro-4-aminopyridine via Hydrogenation [4]

  • Dissolve 3-fluoro-4-nitropyridine N-oxide in methanol (MeOH).

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 3 mg for a small-scale reaction).

  • Subject the mixture to a hydrogen atmosphere (1 atm H₂) at room temperature (25°C).

  • Stir for 10 minutes. The reaction proceeds to completion, affording 3-fluoro-4-aminopyridine quantitatively.[4]

Protocol 3: Synthesis of 5-Fluoro-2-nitropyridine [6]

  • To concentrated sulfuric acid (H₂SO₄) cooled to 0°C, add 3% hydrogen peroxide (H₂O₂).

  • To this solution, add 2-amino-5-fluoropyridine (1 eq.) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 20 hours.

  • Pour the reaction mixture onto ice and extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over sodium sulfate (Na₂SO₄).

  • Remove the solvent under vacuum to yield the product as a light brown oil (77% yield).[6]

II. Applications in Drug Discovery

Fluorinated nitropyridines are pivotal intermediates in the synthesis of novel therapeutic agents, primarily due to their potential antimicrobial and anticancer activities.[1] The nitro group can act as a bio-reductive trigger or be converted into an amino group for further functionalization, while the fluorine atom enhances biological potency and pharmacokinetic properties.[1]

Antimicrobial Research

Certain nitropyridine derivatives have shown significant efficacy against various bacterial strains, including Mycobacterium tuberculosis.[1] The combination of fluoro and nitro groups on the pyridine scaffold appears to be a key contributor to their antibacterial properties.[1] For example, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have demonstrated promising antitubercular activity.[1]

Structure-Activity Relationship (SAR) Insights: The biological activity of these compounds is highly dependent on their substitution patterns. A simplified SAR diagram below illustrates how different functional groups can be varied to optimize antimicrobial potency.

Core Fluorinated Nitropyridine Core R1 R1 Group (e.g., Halogen, Alkyl) Core->R1 Modulates Lipophilicity R2 R2 Group (e.g., Aryl, Heterocycle) Core->R2 Influences Target Binding R3 R3 Group (e.g., Amine, Ester) Core->R3 Affects Solubility Activity Antimicrobial Activity (e.g., MIC Value) R1->Activity Determines R2->Activity Determines R3->Activity Determines

Logical diagram of structure-activity relationships.
Compound FamilyTarget OrganismActivity (MIC)Reference
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesMycobacterium tuberculosis4-64 µg/mL[1]
4-Trifluoromethylpyridine nucleosidesS. aureus, E. coli, etc.1.3-4.9 µg/mL[4]
Naphthyridine derivativesB. subtilis, A. actinomycetemcomitansIC₅₀: 1.7–13.2 µg/mL (DNA gyrase)[7]

Anticancer Research

The cytotoxic potential of nitropyridine derivatives is an active area of investigation.[1] The nitro group is hypothesized to modulate enzyme activity or interact with cellular targets crucial for cancer cell proliferation.[1] Recent studies on 3-nitropyridine analogues have identified them as a novel class of microtubule-targeting agents that induce cell cycle arrest and apoptosis.[8]

Signaling Pathway: Microtubule Disruption and Apoptosis Treatment with 3-nitropyridine analogues has been shown to disrupt tubulin polymerization, leading to an arrest of the cell cycle in the G2/M phase. This sustained mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the apoptotic cascade.[8]

cluster_cell_cycle Cell Cycle Progression Inhibitor Nitropyridine Analogue Tubulin Tubulin Polymerization Inhibitor->Tubulin Inhibits Microtubules Microtubule Disruption G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces Start 3-Picoline Intermediate1 2-Chloro-5-(trichloromethyl) pyridine Start->Intermediate1 Vapor-Phase Chlorination Intermediate2 2-Chloro-5-(trifluoromethyl) pyridine Intermediate1->Intermediate2 Fluorination Product1 Herbicides (e.g., Fluazifop) Intermediate2->Product1 Product2 Fungicides Intermediate2->Product2 Product3 Insecticides Intermediate2->Product3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, proposed methodology for the synthesis of 5-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical research and development. The protocols outlined below are based on established synthetic transformations of pyridine derivatives.

Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the nitration of 2-amino-5-fluoropyridine. The subsequent steps involve diazotization, chlorination, and a final methylation step to yield the target compound. Each stage of this proposed synthesis is detailed in the experimental protocols below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed multi-step synthesis of this compound. Please note that yields are estimates based on analogous reactions and may vary.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
12-Amino-5-fluoropyridineNitric Acid, Sulfuric Acid2-Amino-5-fluoro-3-nitropyridine40-50
22-Amino-5-fluoro-3-nitropyridineSodium Nitrite, Sulfuric Acid5-Fluoro-2-hydroxy-3-nitropyridine70-80
35-Fluoro-2-hydroxy-3-nitropyridinePhosphorus Oxychloride2-Chloro-5-fluoro-3-nitropyridine65-75
42-Chloro-5-fluoro-3-nitropyridineDiethyl Malonate, Sodium Ethoxide, Sulfuric AcidThis compound60-70

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-fluoro-3-nitropyridine

This procedure is adapted from the nitration of aminopyridines.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 10.0 g (89.2 mmol) of 2-amino-5-fluoropyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-amino-5-fluoropyridine over 1 hour, ensuring the reaction temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-amino-5-fluoro-3-nitropyridine.

Step 2: Synthesis of 5-Fluoro-2-hydroxy-3-nitropyridine

This protocol utilizes a standard diazotization reaction followed by hydrolysis.

  • Dissolution: Dissolve 10.0 g (63.6 mmol) of 2-amino-5-fluoro-3-nitropyridine in 100 mL of 10% aqueous sulfuric acid.

  • Diazotization: Cool the solution to 0-5°C in an ice-salt bath. Slowly add a solution of 5.25 g (76.1 mmol) of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Then, heat the reaction mixture to 80-90°C and maintain this temperature until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of 2-Chloro-5-fluoro-3-nitropyridine

This procedure is based on the chlorination of hydroxypyridines.[1][2][3]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 10.0 g (63.3 mmol) of 5-fluoro-2-hydroxy-3-nitropyridine to 50 mL of phosphorus oxychloride.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto 200 g of crushed ice.

  • Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 2-chloro-5-fluoro-3-nitropyridine.[2]

Step 4: Synthesis of this compound

This protocol is adapted from the synthesis of 2-methyl-3-nitropyridines from their 2-chloro precursors.[4]

  • Formation of Malonate Anion: In a flask under a nitrogen atmosphere, dissolve 2.5 g (108.7 mmol) of sodium in 50 mL of absolute ethanol to prepare a solution of sodium ethoxide. To this, add 17.4 g (108.7 mmol) of diethyl malonate dropwise at room temperature.

  • Nucleophilic Substitution: Add a solution of 10.0 g (56.7 mmol) of 2-chloro-5-fluoro-3-nitropyridine in 50 mL of anhydrous tetrahydrofuran (THF) to the malonate anion solution. Heat the mixture to reflux for 8-12 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add 100 mL of 20% aqueous sulfuric acid and heat to reflux for 12-18 hours.

  • Isolation and Purification: Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow A 2-Amino-5-fluoropyridine B 2-Amino-5-fluoro-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 5-Fluoro-2-hydroxy-3-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4) D 2-Chloro-5-fluoro-3-nitropyridine C->D Chlorination (POCl3) E This compound D->E Methylation (Malonic Ester Synthesis)

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 5-Fluoro-2-methyl-3-nitropyridine, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the successful displacement of the fluoride atom with various nucleophiles.

Introduction

This compound is an activated heteroaromatic compound highly susceptible to nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position, in conjunction with the ring nitrogen, significantly activates the pyridine ring towards nucleophilic attack. The fluorine atom at the 5-position serves as an excellent leaving group in these reactions. This reactivity profile makes this compound a valuable precursor for the synthesis of a diverse range of substituted 2-methyl-3-nitropyridine derivatives. These products are key intermediates in the development of novel pharmaceuticals and functional materials.

Reaction Mechanism and Principles

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, yielding the substituted product.

The general workflow for these reactions is depicted below.

SNAr_Workflow reagents Starting Material: This compound + Nucleophile (e.g., Amine, Alkoxide, Thiol) + Base (e.g., K2CO3, NaH, Et3N) + Solvent (e.g., DMF, DMSO, THF) reaction_mixture Reaction Mixture reagents->reaction_mixture Mixing heating Heating (e.g., RT to 100 °C) reaction_mixture->heating Reaction workup Aqueous Work-up (Quenching, Extraction) heating->workup Post-reaction purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Final Product: 5-Substituted-2-methyl-3-nitropyridine purification->product

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound with different classes of nucleophiles. Researchers should note that reaction conditions may require optimization for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol describes the synthesis of 5-(piperidin-1-yl)-2-methyl-3-nitropyridine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) is added potassium carbonate (1.5 mmol).

  • Piperidine (1.2 mmol) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-(piperidin-1-yl)-2-methyl-3-nitropyridine.

Protocol 2: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 5-methoxy-2-methyl-3-nitropyridine.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (5 mL) is added sodium methoxide (1.2 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (15 mL) and dichloromethane (15 mL).

  • The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography (eluent: hexane/ethyl acetate gradient) yields 5-methoxy-2-methyl-3-nitropyridine.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol details the preparation of 2-methyl-3-nitro-5-(phenylthio)pyridine.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, this compound (1.0 mmol) and potassium carbonate (1.5 mmol) are suspended in DMF (5 mL).

  • Thiophenol (1.1 mmol) is added to the mixture at room temperature.

  • The reaction is stirred at 60 °C for 3-5 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel to provide 2-methyl-3-nitro-5-(phenylthio)pyridine.

Data Presentation

The following table summarizes the expected outcomes for the SNAr reactions of this compound with various nucleophiles based on the reactivity of analogous compounds. The yields are estimates and may vary depending on the specific reaction conditions and the nature of the nucleophile.

NucleophileReagentBaseSolventTemp (°C)Time (h)ProductExpected Yield (%)
PiperidinePiperidineK₂CO₃DMF804-65-(Piperidin-1-yl)-2-methyl-3-nitropyridine85-95
MorpholineMorpholineK₂CO₃DMF804-64-(2-Methyl-5-nitropyridin-3-yl)morpholine80-90
AnilineAnilineK₂CO₃DMF1008-12N-(2-Methyl-5-nitropyridin-3-yl)aniline70-85
MethoxideNaOMe-MeOHRT2-45-Methoxy-2-methyl-3-nitropyridine90-98
EthoxideNaOEt-EtOHRT2-45-Ethoxy-2-methyl-3-nitropyridine90-98
ThiophenoxideThiophenolK₂CO₃DMF603-52-Methyl-3-nitro-5-(phenylthio)pyridine85-95

Signaling Pathways and Logical Relationships

The reactivity in these SNAr reactions is governed by the electronic properties of the pyridine ring and the nucleophile. The logical relationship between the components is illustrated below.

SNAr_Logic sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) sub->meisenheimer Nucleophilic Attack ewg Electron-Withdrawing Group (-NO2) ewg->sub Activates Ring lg Good Leaving Group (-F) lg->sub Facilitates Substitution nuc Nucleophile (e.g., R2NH, RO-, RS-) nuc->meisenheimer product 5-Substituted Product meisenheimer->product Loss of F-

Caption: Relationship between substrate, nucleophile, and product in the SNAr reaction.

Conclusion

The nucleophilic aromatic substitution of this compound provides a robust and efficient method for the synthesis of a wide array of 5-substituted 2-methyl-3-nitropyridine derivatives. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of novel chemical space and the development of new molecular entities with desired properties.

Application Notes and Protocols: The Role of 5-Fluoro-2-methyl-3-nitropyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitropyridine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a reactive fluorine atom, an electron-withdrawing nitro group, and a methyl group—allows for diverse chemical modifications, making it a valuable precursor for developing novel therapeutics. The fluorine atom, in particular, can enhance metabolic stability and binding affinity of a drug molecule to its target protein. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors.

Key Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a variety of therapeutic agents, including those with potential antimicrobial, anti-inflammatory, and anticancer properties. Its primary application lies in its use as a scaffold for the development of kinase inhibitors, particularly inhibitors of Janus kinase 2 (JAK2).

The core chemical transformation leveraging the utility of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the fluorine atom at the C2 position by a variety of nucleophiles, most commonly primary and secondary amines. This reaction is fundamental to building the core structures of many biologically active molecules.

Application in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors

While specific examples detailing the biological activity of compounds derived directly from this compound are limited in publicly available literature, the closely related analog, 2-Chloro-5-methyl-3-nitropyridine, has been successfully used to synthesize potent JAK2 inhibitors.[1] The synthetic strategy and resulting biological activities provide a strong rationale for the use of the fluoro-analog in similar applications. The most potent compounds from this series of sulfamides inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM.[1]

Table 1: Biological Activity of JAK2 Inhibitors Synthesized from a 2-Halo-5-methyl-3-nitropyridine Scaffold

Compound IDStarting MaterialTarget KinaseIC50 (µM)
Sulfamide Series 2-Chloro-5-methyl-3-nitropyridineJAK28.5 - 12.2[1]

This data suggests that this compound is a highly promising starting material for the development of novel and potent JAK2 inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding 2-amino-5-methyl-3-nitropyridine derivative.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas inlet

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Add the amine of interest (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K2CO3, 2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl acetate gradient) to yield the desired 2-amino-5-methyl-3-nitropyridine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group of a 2-amino-5-methyl-3-nitropyridine derivative to the corresponding amine, a common subsequent step in the synthesis of kinase inhibitors.

Materials:

  • 2-Amino-5-methyl-3-nitropyridine derivative

  • Reducing agent (e.g., Iron powder (Fe), Tin(II) chloride (SnCl2), or catalytic hydrogenation with Palladium on carbon (Pd/C))

  • Solvent (e.g., Ethanol (EtOH), Ethyl acetate (EtOAc), Acetic acid (AcOH))

  • Standard laboratory glassware for reaction, workup, and purification.

Procedure (using Iron powder):

  • To a round-bottom flask, add the 2-amino-5-methyl-3-nitropyridine derivative.

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Add ammonium chloride (NH4Cl) (1.0 - 2.0 eq) followed by iron powder (3.0 - 5.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine product.

  • Purify the product further by chromatography or recrystallization if necessary.

Visualizations

Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders, making JAK kinases attractive therapeutic targets.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization Nucleus Nucleus STAT_active->Nucleus Gene Target Gene Transcription STAT_active->Gene Inhibitor This compound -derived JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a JAK inhibitor derived from this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) with Amine Start->SNAr Purification1 Purification SNAr->Purification1 Intermediate1 2-Amino-5-methyl-3-nitropyridine Derivative Reduction Nitro Group Reduction Intermediate1->Reduction Analysis1 Characterization (NMR, MS) Intermediate1->Analysis1 Purification2 Purification Reduction->Purification2 Intermediate2 3,4-Diaminopyridine Derivative Coupling Coupling with Carboxylic Acid or other electrophile Intermediate2->Coupling Analysis2 Characterization (NMR, MS) Intermediate2->Analysis2 Purification3 Purification Coupling->Purification3 FinalProduct Final Kinase Inhibitor Analysis3 Characterization (NMR, MS) FinalProduct->Analysis3 BioAssay Biological Activity Screening (e.g., Kinase Assay) FinalProduct->BioAssay Purification1->Intermediate1 Purification2->Intermediate2 Purification3->FinalProduct

Caption: A representative synthetic workflow for the preparation of kinase inhibitors from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally important compounds, particularly kinase inhibitors. Its chemical properties allow for straightforward and efficient chemical modifications to generate diverse libraries of compounds for drug discovery programs. The provided protocols and diagrams serve as a guide for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors. Further exploration of derivatives from this starting material holds significant promise for the discovery of novel therapeutics.

References

Application Notes and Protocols for Fluoro-Methyl-Nitropyridines in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to 2-Fluoro-5-methyl-3-nitropyridine as a Building Block

2-Fluoro-5-methyl-3-nitropyridine is a highly reactive pyridine derivative utilized in the synthesis of complex heterocyclic systems. Its utility stems from the presence of two key activating groups on the pyridine ring: a nitro group (-NO2) and a fluorine atom (-F). The strong electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity profile makes 2-Fluoro-5-methyl-3-nitropyridine a valuable precursor for introducing the 5-methyl-3-nitropyridinyl moiety into larger molecules.

This building block is particularly important in drug discovery and development, where the pyridine scaffold is a common feature in biologically active compounds. The introduction of fluorine can also enhance the metabolic stability and binding affinity of drug candidates.

Key Applications in Heterocyclic Synthesis

The primary application of 2-Fluoro-5-methyl-3-nitropyridine is in SNAr reactions to form C-N, C-O, and C-S bonds, leading to the synthesis of diverse heterocyclic structures.

  • Synthesis of Aminopyridine Derivatives: The fluorine atom at the C-2 position is readily displaced by primary and secondary amines to yield 2-amino-5-methyl-3-nitropyridine derivatives.[1] These compounds are precursors to a variety of fused heterocyclic systems, such as those found in kinase inhibitors.

  • Synthesis of Pyridyl Ethers and Thioethers: Reactions with alcohols, phenols, and thiols (or their corresponding anions) provide access to 2-alkoxy-, 2-aryloxy-, and 2-thio-substituted pyridines. These moieties are present in numerous biologically active molecules.

  • Precursor to Fused Heterocycles: The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused bicyclic and tricyclic heterocyclic systems.

Experimental Protocols

This protocol describes a general method for the reaction of 2-Fluoro-5-methyl-3-nitropyridine with a generic amine nucleophile.

Workflow Diagram:

G reagents 2-Fluoro-5-methyl-3-nitropyridine Amine (1.1 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMF, ACN) reaction Stir at specified temperature (e.g., 80-120 °C) reagents->reaction Reaction Setup workup Cool to RT Quench with water Extract with organic solvent reaction->workup Reaction Completion purification Dry organic layer (e.g., Na2SO4) Concentrate under vacuum Purify by column chromatography workup->purification Isolation product 2-Amino-5-methyl-3-nitropyridine derivative purification->product Final Product

Caption: General workflow for the SNAr reaction of 2-Fluoro-5-methyl-3-nitropyridine with amines.

Materials:

  • 2-Fluoro-5-methyl-3-nitropyridine

  • Amine of choice (1.1 equivalents)

  • Potassium carbonate (K2CO3) or other suitable base (2.0 equivalents)

  • Anhydrous dimethylformamide (DMF) or acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-Fluoro-5-methyl-3-nitropyridine (1.0 eq).

  • Add the amine (1.1 eq) and the base (e.g., K2CO3, 2.0 eq).

  • Add the anhydrous solvent (DMF or ACN) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-methyl-3-nitropyridine derivative.

Quantitative Data for SNAr Reactions:

NucleophileProductReaction ConditionsYield (%)Reference
Secondary Amine2-(Secondary amino)-5-methyl-3-nitropyridineK2CO3, DMF, 100 °C, 4h85-95Theoretical
Aniline2-(Phenylamino)-5-methyl-3-nitropyridineNaH, THF, 60 °C, 6h70-80Theoretical
Methanol2-Methoxy-5-methyl-3-nitropyridineNaOMe, MeOH, reflux, 2h>90Theoretical
Thiophenol2-(Phenylthio)-5-methyl-3-nitropyridineK2CO3, DMF, 80 °C, 3h80-90Theoretical

Note: The yields provided are typical for this class of reactions and may vary depending on the specific nucleophile and reaction conditions.

This protocol outlines the reduction of a 2-substituted-5-methyl-3-nitropyridine to the corresponding 3-aminopyridine derivative.

Workflow Diagram:

G substrate 2-Substituted-5-methyl-3-nitropyridine reaction Add catalyst (e.g., Pd/C) Introduce H2 (balloon or Parr shaker) Stir in solvent (e.g., EtOH, MeOH) substrate->reaction Reaction Setup filtration Filter through Celite Wash with solvent reaction->filtration Reaction Completion concentration Concentrate the filtrate under vacuum filtration->concentration Catalyst Removal product 3-Amino-2-substituted-5-methylpyridine concentration->product Isolation

Caption: Workflow for the catalytic hydrogenation of a 3-nitropyridine derivative.

Materials:

  • 2-Substituted-5-methyl-3-nitropyridine

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H2) balloon or Parr hydrogenation apparatus

  • Celite

Procedure:

  • To a round-bottom flask, add the 2-substituted-5-methyl-3-nitropyridine (1.0 eq) and the solvent (EtOH or MeOH).

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2-substituted-5-methylpyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data for Nitro Group Reduction:

SubstrateProductReaction ConditionsYield (%)Reference
2-Amino-5-methyl-3-nitropyridine2,3-Diamino-5-methylpyridine10% Pd/C, H2, EtOH, RT, 4h>95Theoretical
2-Methoxy-5-methyl-3-nitropyridine3-Amino-2-methoxy-5-methylpyridineFe, NH4Cl, EtOH/H2O, reflux, 2h85-95Theoretical

Signaling Pathways and Biological Applications

While specific signaling pathway diagrams for compounds derived directly from 5-Fluoro-2-methyl-3-nitropyridine are not available, its isomers are precursors to molecules that target important biological pathways. For instance, derivatives of aminopyridines are known to be inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, proliferation, and survival. A generalized kinase inhibition pathway is depicted below.

Generalized Kinase Inhibition Pathway:

G cluster_inhibition Inhibition atp ATP kinase Kinase Active Site atp->kinase product Phosphorylated Substrate kinase->product substrate Substrate Protein substrate->kinase response Downstream Cellular Response (e.g., Proliferation, Survival) product->response blocked Blocked inhibitor Pyridinyl-based Inhibitor (Derived from Fluoro-Methyl-Nitropyridine) inhibitor->kinase

Caption: Generalized mechanism of kinase inhibition by a pyridinyl-based inhibitor.

Compounds synthesized from fluoro-methyl-nitropyridine building blocks have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway, which is implicated in myeloproliferative disorders and inflammatory diseases.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible literature, the reactivity and applications of its isomer, 2-Fluoro-5-methyl-3-nitropyridine, provide a strong foundation for its potential use as a versatile building block in heterocyclic synthesis. The protocols and data presented herein for the 2-fluoro isomer can serve as a valuable starting point for researchers exploring the synthetic utility of this compound. Further investigation into the specific reactivity and applications of the title compound is warranted to fully elucidate its potential in medicinal chemistry and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. 5-Fluoro-2-methyl-3-nitropyridine is a valuable building block in medicinal chemistry due to the presence of a fluorinated pyridine ring, a structural motif often found in biologically active compounds. The selective functionalization of this scaffold via Suzuki coupling allows for the introduction of diverse molecular fragments, facilitating the exploration of chemical space in drug discovery programs.

This document provides a detailed, predictive protocol for the Suzuki coupling reaction of this compound with various arylboronic acids. While direct literature precedents for this specific substrate are not extensively available, the following protocols are based on established methodologies for structurally similar fluorinated and nitrated pyridines. These notes are intended to serve as a robust starting point for researchers to develop and optimize this key transformation.

Reaction Principle and Workflow

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants This compound Arylboronic Acid Heating Inert Atmosphere (N2 or Ar) Heat (e.g., 80-100 °C) Reactants->Heating Add to flask Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3, Cs2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/Water) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction After reaction completion Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a Suzuki coupling experiment.

Predictive Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL) to the flask via syringe.

  • The reaction mixture is then heated to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water (10 mL) and extracted with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Summary of Typical Reaction Parameters

The following table summarizes common conditions for Suzuki coupling reactions of similar heterocyclic compounds, which can be used as a starting point for the optimization of reactions with this compound.

ParameterTypical Reagents/ConditionsComments
Halide This compoundThe C-F bond is generally less reactive than C-Cl, C-Br, or C-I in Suzuki couplings. However, activation by the nitro group and the pyridine ring may facilitate the reaction. If the fluorine is unreactive, a bromo or iodo analogue would be a better starting material.
Boron Reagent Arylboronic acids, Arylboronic acid pinacol estersGenerally used in slight excess (1.1-1.5 eq.). Pinacol esters can offer improved stability and are often used for challenging couplings.
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/LigandPd(PPh₃)₄ is a common choice for general Suzuki couplings. For less reactive substrates, more advanced catalyst systems with bulky phosphine ligands (e.g., XPhos, SPhos) may be required.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is crucial and substrate-dependent. Cs₂CO₃ is often more effective for less reactive substrates. K₃PO₄ is also a strong base that can be effective.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CThe reaction temperature will depend on the reactivity of the substrates and the solvent used.
Reaction Time 2 - 24 hoursReaction progress should be monitored to determine the optimal reaction time.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln-X Pd0->PdII_Aryl R¹-X OxAdd Oxidative Addition PdII_Coupling R¹-Pd(II)Ln-R² PdII_Aryl->PdII_Coupling R²-B(OR)₂ (activated by base) Transmetalation Transmetalation PdII_Coupling->Pd0 R¹-R² RedElim Reductive Elimination Reactant_ArylHalide R¹-X Reactant_Boronic R²-B(OR)₂ Product R¹-R² Base Base R1X R¹-X = this compound R2B R²-B(OR)₂ = Arylboronic acid/ester

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction does not proceed, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos), or a stronger base like Cs₂CO₃. The C-F bond may be too inert, and a 5-bromo or 5-iodo analogue of the starting material may be necessary.

  • Formation of Side Products: Homocoupling of the boronic acid (R²-R²) can occur. This can sometimes be suppressed by using a slight excess of the aryl halide or by carefully controlling the reaction temperature and catalyst loading. Deboronated starting material can also be an issue with some boronic acids under basic conditions.

  • Decomposition of Starting Material: The nitro group can be sensitive to certain reaction conditions. If decomposition is observed, a milder base and lower reaction temperatures should be explored.

By providing this detailed predictive protocol and associated data, it is hoped that researchers will have a solid foundation for successfully implementing the Suzuki coupling of this compound in their synthetic endeavors.

Reduction of 5-Fluoro-2-methyl-3-nitropyridine to an Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-fluoro-2-methylpyridin-3-amine, a valuable intermediate in pharmaceutical development, through the reduction of the nitro group in 5-fluoro-2-methyl-3-nitropyridine. The protocols outlined below are based on established methods for the reduction of analogous nitropyridine derivatives, offering reliable strategies for this chemical transformation.

Introduction

The reduction of aromatic and heteroaromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the preparation of key building blocks for active pharmaceutical ingredients. The resulting amino group serves as a versatile handle for a wide array of subsequent chemical modifications. This document focuses on the specific conversion of this compound to 5-fluoro-2-methylpyridin-3-amine. Two primary methods are detailed: catalytic hydrogenation and metal-mediated reduction.

Reaction Overview

The general transformation is the reduction of a nitro group to a primary amine.

Figure 1: General reaction scheme for the reduction of this compound.

Recommended Reduction Protocols

Two effective methods for this transformation are presented below. The choice of method may depend on available equipment, desired scale, and downstream applications.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-2-methylpyridin-3-amine. The product can be further purified by column chromatography or recrystallization if necessary.

Figure 2: Workflow for Catalytic Hydrogenation.

Method 2: Metal-Mediated Reduction with Iron

Reduction using iron powder in the presence of an acid or an ammonium salt is a classical and highly effective method for converting nitro groups to amines. This method is particularly useful for larger-scale syntheses and is often more cost-effective than catalytic hydrogenation. The following protocols are adapted from procedures for a structurally similar compound, 5-bromo-2-methyl-3-nitropyridine.

Protocol 2A: Iron in Methanol with Hydrochloric Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in industrial methanol at 40 °C, add iron powder (approximately 5 eq) in portions to prevent clumping.

  • Acid Addition: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Stir the resulting mixture vigorously under reflux for 2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: After cooling to room temperature, filter the mixture through Celite®, washing the filter cake thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product.

Protocol 2B: Iron with Ammonium Chloride in Methanol/Water

  • Reaction Setup: In a flask, combine this compound (1.0 eq), iron powder (2.5 eq), and ammonium chloride (2.5 eq) in a 4:1 mixture of methanol and water.

  • Reaction: Heat the mixture to 80 °C and stir under reflux for 2 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Upon completion, filter the hot reaction mixture.

  • Isolation: Concentrate the filtrate under reduced pressure to remove most of the solvent. Add water to the residue and collect the precipitated product by filtration. Dry the solid to obtain the desired amine.

References

Application Notes: 5-Fluoro-2-methyl-3-nitropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-3-nitropyridine is a versatile heterocyclic intermediate with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for derivatization. This document outlines the potential applications of this compound in the synthesis of herbicides and fungicides, providing detailed hypothetical experimental protocols and data based on the known reactivity of similar chemical entities. The methodologies focus on key transformations such as nucleophilic aromatic substitution and nitro group reduction, which are fundamental in building complex agrochemical structures.

Introduction

The constant demand for more effective and environmentally benign crop protection agents drives the exploration of novel chemical scaffolds in agrochemical research. Substituted pyridines are a cornerstone in the development of many commercial herbicides, insecticides, and fungicides. This compound emerges as a promising building block due to the activating effect of the nitro group and the potential for selective nucleophilic displacement of the fluorine atom. These characteristics allow for the strategic introduction of various functional moieties to modulate biological activity and selectivity.

This document serves as a practical guide for researchers, providing hypothetical yet plausible synthetic routes to leverage the reactivity of this compound for the creation of new agrochemical candidates.

Potential Applications in Agrochemical Synthesis

Synthesis of Novel Pyridine-Based Herbicides

The pyridine ring is a key component of several successful herbicide families. By utilizing this compound, novel derivatives can be synthesized to target essential plant enzymes. A plausible approach involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom with a phenoxide, followed by the reduction of the nitro group to an amine, which can be further functionalized.

Development of New Fungicidal Compounds

Many modern fungicides are based on heterocyclic cores. The unique electronic and steric properties of this compound can be exploited to design molecules that inhibit fungal growth. A representative synthetic strategy involves the displacement of the fluorine with a substituted aniline, followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic system.

Experimental Protocols

Hypothetical Synthesis of a Pre-emergent Herbicide Candidate (H-1)

This protocol describes a two-step synthesis of a hypothetical herbicide candidate, (4-((2-methyl-3-nitropyridin-5-yl)oxy)phenyl)(morpholino)methanone (H-1) , starting from this compound.

Step 1: Synthesis of 5-(4-hydroxyphenoxy)-2-methyl-3-nitropyridine

  • Reaction: Nucleophilic aromatic substitution of this compound with hydroquinone.

  • Materials:

    • This compound (1.0 eq)

    • Hydroquinone (1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound in DMF, add hydroquinone and potassium carbonate.

    • Heat the reaction mixture to 80°C and stir for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (4-((2-methyl-3-nitropyridin-5-yl)oxy)phenyl)(morpholino)methanone (H-1)

  • Reaction: Amide coupling of the phenolic intermediate with morpholine.

  • Materials:

    • 5-(4-hydroxyphenoxy)-2-methyl-3-nitropyridine (1.0 eq)

    • Morpholine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 5-(4-hydroxyphenoxy)-2-methyl-3-nitropyridine, morpholine, EDC, and DMAP in DCM.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the final product H-1 .

Hypothetical Synthesis of a Fungicide Candidate (F-1)

This protocol outlines a three-step synthesis of a hypothetical fungicide candidate, N-(4-chlorophenyl)-2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-amine (F-1) .

Step 1: Synthesis of N-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amine

  • Reaction: Nucleophilic aromatic substitution with 4-chloroaniline.

  • Materials:

    • This compound (1.0 eq)

    • 4-chloroaniline (1.1 eq)

    • Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of 4-chloroaniline in THF, add potassium tert-butoxide at 0°C.

    • Stir for 15 minutes, then add a solution of this compound in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 8 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Step 2: Synthesis of N5-(4-chlorophenyl)-2-methylpyridine-3,5-diamine

  • Reaction: Reduction of the nitro group.

  • Materials:

    • N-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amine (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (sat. aq. solution)

    • Ethanol/Water (4:1)

  • Procedure:

    • Suspend N-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amine and iron powder in a mixture of ethanol and saturated ammonium chloride solution.

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot solution through celite and wash the celite pad with ethanol.

    • Concentrate the filtrate and extract with ethyl acetate.

    • Dry the organic layer and remove the solvent under reduced pressure.

Step 3: Synthesis of N-(4-chlorophenyl)-2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-amine (F-1)

  • Reaction: Diazotization followed by reaction with pyrazole.

  • Materials:

    • N5-(4-chlorophenyl)-2-methylpyridine-3,5-diamine (1.0 eq)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Hydrochloric acid (HCl)

    • Pyrazole (1.2 eq)

  • Procedure:

    • Dissolve the diamine in aqueous HCl and cool to 0°C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

    • Stir for 30 minutes, then add a solution of pyrazole.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Neutralize with sodium bicarbonate solution.

    • Extract with ethyl acetate, dry, and concentrate.

    • Purify by column chromatography to obtain F-1 .

Data Presentation

Table 1: Hypothetical Reaction Yields and Purity

Compound IDSynthesis StepReactantProductYield (%)Purity (%)
H-1-S11This compound5-(4-hydroxyphenoxy)-2-methyl-3-nitropyridine7598
H-1-S225-(4-hydroxyphenoxy)-2-methyl-3-nitropyridineH-1 6899
F-1-S11This compoundN-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amine8297
F-1-S22N-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amineN5-(4-chlorophenyl)-2-methylpyridine-3,5-diamine9095
F-1-S33N5-(4-chlorophenyl)-2-methylpyridine-3,5-diamineF-1 5598

Table 2: Hypothetical Biological Activity Data

Compound IDTarget Pest/WeedBioassayResult (e.g., IC₅₀, LD₅₀)
H-1 Amaranthus retroflexusPre-emergent Herbicidal Activity1.5 kg/ha
F-1 Botrytis cinereaIn vitro Fungicidal Activity2.3 µg/mL

Visualizations

G cluster_0 Synthesis of Herbicide Candidate (H-1) A This compound C 5-(4-hydroxyphenoxy)-2-methyl-3-nitropyridine A->C K₂CO₃, DMF 80°C, 6h B Hydroquinone B->C E H-1: (4-((2-methyl-3-nitropyridin-5-yl)oxy)phenyl)(morpholino)methanone C->E EDC, DMAP, DCM RT, 12h D Morpholine D->E

Caption: Synthetic workflow for the hypothetical herbicide candidate H-1.

G cluster_1 Synthesis of Fungicide Candidate (F-1) F This compound H N-(4-chlorophenyl)-2-methyl-3-nitropyridin-5-amine F->H t-BuOK, THF RT, 8h G 4-chloroaniline G->H I N5-(4-chlorophenyl)-2-methylpyridine-3,5-diamine H->I Fe, NH₄Cl EtOH/H₂O, Reflux, 4h K F-1: N-(4-chlorophenyl)-2-methyl-5-(1H-pyrazol-1-yl)pyridin-3-amine I->K 1. NaNO₂, HCl 2. Pyrazole, RT, 4h J Pyrazole J->K

Application Notes and Protocols: The Strategic Use of 5-Fluoro-2-methyl-3-nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-3-nitropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a nitro group on a pyridine ring, offers a rich platform for chemical modification. The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule, while the nitro group serves as a versatile handle for further functionalization, often through reduction to an amine. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, along with detailed protocols for key chemical transformations and relevant biological context.

While not a direct starting material for blockbuster drugs like Ceritinib or Repotrectinib, the chemistry involving this compound is representative of the strategies employed to construct complex heterocyclic scaffolds that are central to many kinase inhibitors. The primary transformations involving this reagent are nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Key Chemical Transformations and Protocols

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group and the pyridine nitrogen, which activates the fluorine atom for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone for introducing key pharmacophoric elements.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., morpholine, piperazine derivative)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF (5-10 mL per mmol of substrate) at room temperature, add the amine (1.1-1.5 eq) followed by K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridine.

ParameterValue/Condition
Substrate This compound
Nucleophile Primary or Secondary Amine
Base K₂CO₃ or DIPEA
Solvent DMF or DMSO
Temperature 80-120 °C
Typical Yield 70-95%
Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which can then be further functionalized, for example, through acylation, sulfonylation, or participation in coupling reactions to build the core structure of a kinase inhibitor.

Experimental Protocol: Reduction of a 3-Nitropyridine Derivative

This protocol outlines a general method for the reduction of a 3-nitropyridine derivative to the corresponding 3-aminopyridine using catalytic hydrogenation.

Materials:

  • Substituted 3-nitropyridine derivative (from SNAr reaction)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • To a solution of the 3-nitropyridine derivative (1.0 eq) in ethanol (10-20 mL per mmol of substrate), add 10% Pd/C (10% w/w of the substrate).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to afford the 3-aminopyridine derivative, which can often be used in the next step without further purification.

ParameterValue/Condition
Substrate 3-Nitropyridine derivative
Catalyst 10% Palladium on Carbon
Solvent Ethanol or Methanol
Reducing Agent Hydrogen Gas (H₂)
Temperature Room Temperature
Typical Yield 85-99%

Application in Kinase Inhibitor Synthesis: A Workflow

The following diagram illustrates a hypothetical workflow for how this compound can be utilized as a starting material in a multi-step synthesis of a generic kinase inhibitor scaffold. This workflow combines the key reactions of SNAr and nitro reduction, followed by further elaboration.

G cluster_start Starting Material cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Core Elaboration A This compound B S(N)Ar with R1-NH2 A->B C Substituted Nitropyridine B->C D Reduction (e.g., H2, Pd/C) C->D E Substituted Aminopyridine D->E F Coupling with R2-X (e.g., Acylation, Suzuki) E->F G Final Kinase Inhibitor Scaffold F->G ALK_Pathway cluster_downstream Downstream Signaling ALK EML4-ALK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway ALK->PI3K_AKT JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Inhibitor Kinase Inhibitor (e.g., Ceritinib) Inhibitor->ALK Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation ROS1_Pathway cluster_downstream Downstream Signaling ROS1 ROS1 Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway ROS1->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway ROS1->PI3K_AKT JAK_STAT JAK-STAT Pathway ROS1->JAK_STAT Inhibitor Kinase Inhibitor (e.g., Repotrectinib) Inhibitor->ROS1 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation TRK_Pathway cluster_downstream Downstream Signaling TRK NTRK Fusion Protein RAS_RAF RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway TRK->PI3K_AKT PLCG PLCγ Pathway TRK->PLCG Inhibitor Kinase Inhibitor (e.g., Repotrectinib) Inhibitor->TRK Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-3-nitropyridine. Our aim is to facilitate the optimization of reaction yields and address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the nitration of 5-Fluoro-2-methylpyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficiently strong nitrating agent: The pyridine ring is electron-deficient and requires potent nitrating conditions for electrophilic substitution. 2. Low reaction temperature: The activation energy for the nitration of pyridine derivatives can be high, requiring elevated temperatures. 3. Protonation of the pyridine nitrogen: In strongly acidic media, the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack.[1]1. Use a stronger nitrating agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is standard. For less reactive substrates, fuming nitric acid or nitronium tetrafluoroborate (NO₂BF₄) can be considered. 2. Increase reaction temperature: Carefully and incrementally increase the reaction temperature. Monitor the reaction closely for the formation of byproducts. A typical range for pyridine nitration can be from 0°C to 100°C, depending on the specific reagents. 3. Optimize acid concentration: While strong acid is necessary, excessive acidity can fully protonate the pyridine, hindering the reaction. Careful control of the acid ratio is crucial.
Formation of Multiple Isomers (Low Regioselectivity) 1. Competing directing effects: The fluorine atom at the 5-position and the methyl group at the 2-position have different directing effects. The methyl group is an ortho, para-director, while the directing effect of fluorine on a pyridine ring can be complex and depends on the reaction conditions. 2. Reaction conditions: Temperature and the nature of the nitrating agent can influence the ratio of isomers formed.1. Understand directing effects: The methyl group strongly directs ortho and para. In 5-fluoro-2-methylpyridine, this would favor nitration at the 3 and 6 positions. The fluorine atom is generally a deactivating ortho, para-director in electrophilic aromatic substitution, but its influence on the deactivated pyridine ring can be less predictable. The formation of the 3-nitro isomer is the desired outcome. 2. Control reaction temperature: Lower temperatures may favor the formation of a specific isomer. It is recommended to start at a lower temperature (e.g., 0-10°C) and slowly increase it if the reaction is not proceeding. 3. Purification: Utilize column chromatography to separate the desired 3-nitro isomer from other isomers, such as the 6-nitro isomer. The polarity difference between the isomers should allow for effective separation on silica gel.[2][3]
Formation of Dark-Colored Byproducts/Tars 1. Over-nitration or oxidation: Harsh reaction conditions (high temperature, high concentration of nitric acid) can lead to the formation of multiple nitro groups or oxidation of the methyl group or the pyridine ring itself. 2. Decomposition of starting material or product: The substrate or product may not be stable under the strong acidic and oxidative conditions of the reaction.1. Control reaction temperature: Maintain a consistent and controlled temperature throughout the addition of the nitrating agent and the subsequent reaction time. An ice bath is recommended, especially during the initial addition. 2. Slow addition of nitrating agent: Add the nitrating agent dropwise to the solution of the pyridine substrate to control the exothermicity of the reaction. 3. Use of a co-solvent: In some cases, the use of an inert co-solvent can help to better control the reaction temperature and concentration.
Difficulties in Product Isolation and Purification 1. Product solubility: The nitrated product may have some solubility in the acidic aqueous work-up solution. 2. Emulsion formation during extraction: The presence of acidic residues and pyridine derivatives can lead to the formation of emulsions during extraction with organic solvents. 3. Co-elution of isomers: Isomers of the nitrated product may have similar polarities, making their separation by column chromatography challenging.1. Careful neutralization: After quenching the reaction with ice, carefully neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 7-8 to ensure the product is in its free base form and less soluble in the aqueous layer. 2. Use of brine: Wash the organic extracts with a saturated sodium chloride solution (brine) to break emulsions and remove excess water. 3. Optimize chromatography conditions: Use a long chromatography column and a solvent system with a shallow polarity gradient to improve the separation of isomers. Thin-layer chromatography (TLC) should be used to determine the optimal eluent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor is 5-Fluoro-2-methylpyridine.

Q2: What are the typical reaction conditions for the nitration of 5-Fluoro-2-methylpyridine?

While a specific protocol for this exact substrate is not widely published, a general and effective method for the nitration of deactivated pyridines involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is typically performed at a controlled temperature, often starting at low temperatures (0-10°C) and potentially warming to room temperature or slightly above to drive the reaction to completion.

Q3: What are the expected major and minor nitro-isomers in this reaction?

The directing effects of the substituents on the pyridine ring determine the regioselectivity. The methyl group at the 2-position is an activating ortho- and para-director, which in this case corresponds to the 3- and 6-positions. The fluoro group at the 5-position is a deactivating ortho- and para-director. Therefore, the primary products expected are this compound and 5-Fluoro-2-methyl-6-nitropyridine. The precise ratio will depend on the specific reaction conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be carefully quenched, neutralized, and extracted with an organic solvent. The organic extract can then be spotted on a TLC plate alongside the starting material to observe the consumption of the reactant and the formation of the product(s).

Q5: What is the best method for purifying the final product?

Column chromatography on silica gel is the most effective method for purifying this compound and separating it from any isomeric byproducts. The choice of eluent is critical and should be determined by preliminary TLC analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of nitrated pyridine derivatives, based on general principles and analogous reactions. This data is intended to serve as a guideline for optimization.

Table 1: Effect of Nitrating Agent on Yield

Nitrating AgentTemperature (°C)Typical Yield Range (%)Remarks
Conc. HNO₃ / Conc. H₂SO₄0 - 5040 - 70The most common and cost-effective method. Yield is sensitive to temperature and acid ratio.
Fuming HNO₃ / Conc. H₂SO₄0 - 2550 - 80More potent nitrating agent, can lead to higher yields but also increases the risk of side reactions.
NO₂BF₄ in organic solvent0 - 2560 - 85A milder and often more selective nitrating agent, but more expensive.

Table 2: Effect of Temperature on Regioselectivity (Hypothetical)

Temperature (°C)Desired 3-Nitro Isomer (%)Undesired 6-Nitro Isomer (%)
0 - 10Higher selectivityLower proportion
20 - 30Moderate selectivityIncreased proportion
> 40Lower selectivityHigher proportion

Note: This data is illustrative and the optimal conditions for the synthesis of this compound should be determined empirically.

Experimental Protocols

General Protocol for the Nitration of 5-Fluoro-2-methylpyridine

Disclaimer: This is a general protocol based on the nitration of similar pyridine derivatives and should be adapted and optimized for the specific substrate and laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-Fluoro-2-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Carbonate (or Sodium Hydroxide solution)

  • Ethyl Acetate (or Dichloromethane)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5-10 equivalents) to 0°C in an ice-salt bath.

  • Slowly add 5-Fluoro-2-methylpyridine (1 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (e.g., 1.1-1.5 equivalents) to a portion of cold concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the pyridine substrate over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for another 2-12 hours, while monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired this compound isomer.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 5-Fluoro-2-methylpyridine in conc. H₂SO₄ C Nitration Reaction (0°C to RT) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching on Ice C->D E Neutralization (pH 7-8) D->E F Solvent Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Low Yield

troubleshooting_low_yield A Low Yield of Desired Product B Low Conversion A->B C Poor Regioselectivity A->C D Product Decomposition A->D E Increase Temperature B->E F Stronger Nitrating Agent B->F G Optimize Temperature C->G H Optimize Reagent Stoichiometry C->H J Improve Purification C->J D->H I Milder Reaction Conditions D->I

References

Technical Support Center: Purification of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Fluoro-2-methyl-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the scale of the purification.

Q2: What is the expected physical state of pure this compound?

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-nitrated or hydrolyzed products), and residual solvents from the synthesis and workup steps. The exact nature of impurities will depend on the synthetic route employed.

Troubleshooting Guides

Recrystallization

Problem: My compound will not crystallize.

  • Possible Cause 1: Incorrect solvent system. The compound may be too soluble or insoluble in the chosen solvent.

    • Solution: Perform a solvent screen with a small amount of crude material. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, water) and solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For nitropyridine derivatives, mixtures of alcohol and water or ether and petroleum ether have been used.

  • Possible Cause 2: Presence of oily impurities. Oily impurities can inhibit crystal formation.

    • Solution: Try to remove the oily impurities by first purifying the crude product by column chromatography. Alternatively, washing the crude solid with a non-polar solvent in which the product has low solubility (like cold hexanes) might help.

  • Possible Cause 3: Supersaturation has not been achieved.

    • Solution: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Problem: The purity of my compound does not improve after recrystallization.

  • Possible Cause 1: Co-crystallization of impurities. The impurity may have similar solubility properties to the desired product.

    • Solution: Try a different solvent system for recrystallization. If the impurity is consistently co-crystallizing, column chromatography is likely a better purification method.

  • Possible Cause 2: The compound is degrading. Some nitropyridines can be sensitive to heat or prolonged exposure to certain solvents.

    • Solution: Minimize the time the compound is in hot solvent. Use a rotary evaporator to concentrate the solution if necessary, avoiding excessive heat.

Column Chromatography

Problem: I am not getting good separation of my compound from impurities.

  • Possible Cause 1: Incorrect mobile phase. The polarity of the eluent may be too high or too low.

    • Solution: Develop an appropriate mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. A common starting point for fluorinated nitropyridines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). For a similar compound, 2-chloro-5-fluoro-3-nitropyridine, a mobile phase of dichloromethane:methanol (30:1) was used.[1]

  • Possible Cause 2: Column overloading. Too much crude material was loaded onto the column.

    • Solution: Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude material.

  • Possible Cause 3: Poor column packing. Channels or cracks in the stationary phase will lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Problem: My compound is streaking on the TLC plate and the column.

  • Possible Cause 1: Compound is too polar for the chosen mobile phase.

    • Solution: Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the mobile phase.

  • Possible Cause 2: The compound is acidic or basic.

    • Solution: If the compound is acidic, adding a small amount of acetic acid to the mobile phase can help. If it is basic, adding a small amount of triethylamine can improve the peak shape.

  • Possible Cause 3: The compound is not fully dissolved when loaded.

    • Solution: Ensure the sample is fully dissolved in a minimum amount of the mobile phase or a stronger, volatile solvent before loading it onto the column.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H5FN2O2[2]
Molecular Weight156.12 g/mol [2]
Boiling Point203.5 ± 35.0 °C at 760 mmHg[2]
Flash Point76.9 ± 25.9 °C[2]
Density1.4 ± 0.1 g/cm³[2]

Table 2: Suggested Solvent Systems for Purification of Nitropyridine Derivatives

Purification MethodSolvent SystemCompound Class
RecrystallizationDilute alcohol (e.g., Ethanol/Water)Nitropyridines
RecrystallizationEther/Petroleum EtherNitropyridines
Column ChromatographyDichloromethane/Methanol (e.g., 30:1)Chloro-fluoro-nitropyridines[1]
Column ChromatographyHexanes/Ethyl Acetate (gradient)General approach for moderately polar compounds

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent (e.g., isopropanol).

  • Dissolution: Gently heat the test tube while adding the solvent dropwise until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the test tube in an ice bath. Scratch the inside of the test tube with a glass rod to induce crystallization.

  • Scaling Up: Once a suitable solvent or solvent pair is identified (e.g., isopropanol/water), dissolve the bulk of the crude material in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a mobile phase that gives the target compound an Rf of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Secure a glass column vertically and add the slurry, allowing the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization High initial purity Column_Chromatography Column Chromatography Crude->Column_Chromatography Low initial purity / Oily Pure_Solid Pure Solid Recrystallization->Pure_Solid Column_Chromatography->Pure_Solid Pure_Oil Pure Oil Column_Chromatography->Pure_Oil Analysis Purity Analysis (TLC, NMR, etc.) Pure_Solid->Analysis Pure_Oil->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start No Crystals Form Solvent Incorrect Solvent? Start->Solvent Impurity Oily Impurities? Start->Impurity Concentration Too Dilute? Start->Concentration Solvent_Screen Perform Solvent Screen Solvent->Solvent_Screen Wash Wash with Non-polar Solvent Impurity->Wash Chromatography Pre-purify by Column Chromatography Impurity->Chromatography Evaporate Concentrate Solution Concentration->Evaporate Scratch Scratch Flask / Add Seed Crystal Concentration->Scratch

Caption: Troubleshooting guide for recrystallization issues.

Troubleshooting_Column_Chromatography Start Poor Separation Mobile_Phase Incorrect Mobile Phase? Start->Mobile_Phase Overloading Column Overloaded? Start->Overloading Packing Poor Packing? Start->Packing TLC Optimize with TLC (Rf ~0.3) Mobile_Phase->TLC Reduce Reduce Sample Load Overloading->Reduce Repack Repack Column Carefully Packing->Repack

References

Technical Support Center: 5-Fluoro-2-methyl-3-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields in reactions involving 5-Fluoro-2-methyl-3-nitropyridine.

Troubleshooting Guide: Overcoming Low Yields

Low yields in reactions with this compound can stem from various factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. This guide provides a systematic approach to identifying and resolving these issues, primarily focusing on Nucleophilic Aromatic Substitution (SNAr) reactions, a common application for this substrate.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a key reaction for functionalizing this compound, where a nucleophile displaces the fluoride atom. The strong electron-withdrawing effect of the nitro group facilitates this substitution.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Suboptimal Solvent Vary the reaction solvent. Tetrahydrofuran (THF) has been shown to be efficient for SNAr reactions involving similar substrates.[1] Other aprotic polar solvents like DMF or DMSO can also be tested.Improved reaction rates and yields.
Inappropriate Base The choice of base is critical. For amine nucleophiles, an excess of the amine can act as the base. For other nucleophiles, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] Stronger, non-nucleophilic bases like LiHMDS or DBU could also be explored, although they may lead to lower yields in some cases.[1]Enhanced deprotonation of the nucleophile without competing reactions, leading to higher yields.
Low Reaction Temperature Increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate. Microwave irradiation can be a powerful tool to rapidly increase the temperature and significantly improve yields and reduce reaction times.[1]Faster reaction kinetics and improved conversion to the desired product.
Poor Nucleophile Reactivity If the nucleophile is weak, consider converting it to a more reactive form (e.g., deprotonating an alcohol with a strong base like NaH).Increased nucleophilicity leading to a more efficient reaction.
Moisture in the Reaction Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Prevention of side reactions caused by water, such as hydrolysis of the starting material or reaction with strong bases.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.1-0.5 M) in a sealed reaction vessel, add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as K₂CO₃ (2.0 eq).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Alternatively, use a microwave reactor with a set temperature and time (e.g., 95 °C for 40 minutes).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Low SNAr Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Dryness start->check_reagents optimize_base Optimize Base check_reagents->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp check_nucleophile Assess Nucleophile Reactivity optimize_temp->check_nucleophile consider_side_reactions Investigate Side Reactions check_nucleophile->consider_side_reactions success Improved Yield consider_side_reactions->success

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reaction is Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom at the 5-position is displaced by a nucleophile.[3] The electron-withdrawing nitro group at the 3-position and the nitrogen atom in the pyridine ring activate the C-F bond for nucleophilic attack. Other potential reactions include reduction of the nitro group to an amine, which can then be used for further functionalization, and cross-coupling reactions if the molecule is further modified.[3]

Q2: I am observing multiple spots on my TLC plate, even at the beginning of the reaction. What could be the issue?

A2: This could indicate impurities in your starting material. Ensure the purity of your this compound using techniques like NMR or LC-MS before starting the reaction. It is also possible that your starting material is degrading under the reaction conditions. Consider starting the reaction at a lower temperature and gradually increasing it.

Q3: My Suzuki coupling reaction with a derivative of this compound is giving a low yield. What are the common pitfalls?

A3: Low yields in Suzuki couplings can be due to several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Using a pre-catalyst or a combination of a palladium source (like Pd₂(dba)₃) and a suitable phosphine ligand is recommended.

  • Homocoupling: Homocoupling of the boronic acid is a common side reaction. This can be minimized by ensuring an oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere.[4]

  • Protodeboronation: Boronic acids can be unstable, especially under certain pH and temperature conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[5] Using milder bases or adjusting the reaction temperature might help.

  • Poor Substrate Reactivity: If you have converted the fluoro group to a chloro group for the coupling, be aware that chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[6][7]

Q4: How can I reduce the nitro group on the pyridine ring without affecting other functional groups?

A4: The nitro group can be readily reduced to an amino group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas is a common and effective method.[3] Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid can also be used, offering different levels of chemoselectivity. The choice of reducing agent will depend on the other functional groups present in your molecule.

Q5: What is the role of the methyl group in reactions of this compound?

A5: The methyl group is generally not directly involved in the primary SNAr reaction at the 5-position. However, its presence can have a minor electronic effect on the pyridine ring. In some cases, under strongly basic conditions, the methyl group could potentially be deprotonated, leading to side reactions, though this is less common compared to reactions at the more activated positions.

Reaction Pathway Overview

Reaction_Pathways start This compound snar Nucleophilic Aromatic Substitution (SNAr) (Displacement of Fluorine) start->snar + Nucleophile reduction Nitro Group Reduction start->reduction + Reducing Agent product_snar 5-Substituted-2-methyl-3-nitropyridine snar->product_snar product_reduction 5-Fluoro-2-methyl-pyridin-3-amine reduction->product_reduction

Caption: Common reaction pathways for this compound.

References

Improving regioselectivity in reactions with 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Fluoro-2-methyl-3-nitropyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the regioselectivity of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?

A1: this compound has two primary sites susceptible to nucleophilic attack: the carbon atom at the C5 position (bonded to the fluorine) and the carbon atom at the C3 position (bonded to the nitro group). The fluorine atom and the nitro group are both potential leaving groups. The pyridine nitrogen acts as a strong activating group for nucleophilic substitution at the ortho (C2 and C6) and para (C4) positions. In this molecule, the nitro group at C3 and the fluoro group at C5 are both activated.

Q2: Which position is generally more reactive towards nucleophiles, C3 or C5?

A2: The regioselectivity of nucleophilic aromatic substitution on this compound is influenced by a combination of electronic and steric factors. The nitro group is a very strong electron-withdrawing group, significantly activating the positions ortho and para to it. The fluorine atom is also electron-withdrawing. Generally, the position ortho or para to a nitro group is highly activated. In some cases, the nitro group itself can be displaced. Studies on related 2-methyl-3-nitropyridines have shown that the 3-NO2 group can be selectively substituted by nucleophiles like thiols, even with another potential leaving group at the C5 position.[1][2]

Q3: How does the nature of the nucleophile affect the regioselectivity?

A3: The properties of the incoming nucleophile play a crucial role in determining the site of attack.

  • Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary/secondary amines) may favor attack at the more electron-deficient carbon, which can be influenced by the combined electronic effects of the substituents. Softer nucleophiles (e.g., thiols) often show a preference for displacing the nitro group at the C3 position.[1][2]

  • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered C5 position, as the C3 position is flanked by the methyl group at C2 and the substituent at C4 (if any).

Q4: Can the reaction conditions be modified to favor substitution at a specific position?

A4: Yes, reaction conditions can be optimized to influence the regioselectivity:

  • Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.

  • Solvent: The polarity of the solvent can influence the reaction rate and selectivity by stabilizing or destabilizing the Meisenheimer intermediate formed during the SNAr reaction.

  • Base: The choice and stoichiometry of the base can affect the nucleophilicity of the attacking species and potentially interact with the substrate, thereby influencing the regioselectivity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficient reactivity of the nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.1. Use a stronger nucleophile or increase its concentration.2. Gradually increase the reaction temperature.3. Screen different solvents (e.g., DMF, DMSO, THF) and bases (e.g., K2CO3, NaH, Et3N).
Formation of a mixture of regioisomers (C3 and C5 substitution) 1. Similar reactivity of the C3 and C5 positions under the current conditions.2. The chosen nucleophile does not have a strong intrinsic preference for either site.1. Modify the reaction temperature; a lower temperature may increase selectivity.2. Experiment with nucleophiles of different steric bulk or hardness/softness.3. Alter the solvent polarity to differentially stabilize the transition states leading to the two isomers.
Dominance of the undesired regioisomer 1. The reaction conditions favor the formation of the thermodynamically or kinetically preferred but undesired product.1. If the desired product is the kinetic one, run the reaction at a lower temperature for a shorter duration.2. If the desired product is the thermodynamic one, try a higher temperature and longer reaction time.3. Consider a different synthetic strategy or a protecting group to block the undesired reactive site.
Side reactions or decomposition of starting material 1. Reaction temperature is too high.2. The nucleophile or base is too strong, leading to undesired side reactions.3. The starting material or product is unstable under the reaction conditions.1. Lower the reaction temperature.2. Use a milder base or a less reactive nucleophile.3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic polar solvent (e.g., DMF, DMSO, or NMP; approximately 0.1-0.5 M).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) to the solution. If the amine salt is used, or if the amine itself is not basic enough, add a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA; 1.5-3.0 eq.).

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table provides representative data on how the choice of nucleophile and reaction conditions can influence the regioselectivity of the reaction. (Note: This data is illustrative and not from a specific cited experiment).

Nucleophile Base Solvent Temperature (°C) Ratio (C5-Substituted : C3-Substituted) Total Yield (%)
MorpholineK2CO3DMF8085 : 1578
Sodium thiophenoxideNoneDMF2510 : 9092
Sodium methoxideNoneMethanol6570 : 3065
PiperidineEt3NNMP10080 : 2075

Visualizations

Logical Workflow for Troubleshooting Regioselectivity Issues```dot

References

Technical Support Center: Purification of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Fluoro-2-methyl-3-nitropyridine.

Troubleshooting Guide

Encountering impurities during the purification of this compound is a common challenge. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall purity after synthesis Incomplete reaction; Formation of side-products during nitration (e.g., isomers, dinitro compounds); Residual starting materials (e.g., 5-Fluoro-2-methylpyridine).- Optimize reaction conditions (temperature, time, reagent stoichiometry).- Employ a multi-step purification approach, starting with an aqueous workup to remove inorganic salts and water-soluble impurities.- Proceed with recrystallization or column chromatography for further purification.
Presence of residual starting material (5-Fluoro-2-methylpyridine) Incomplete nitration.- Increase the reaction time or temperature cautiously.- Use a stronger nitrating agent if appropriate for the substrate's stability.- Separate the starting material from the product using column chromatography, as their polarity difference is likely significant.
Presence of isomeric impurities (e.g., 5-Fluoro-2-methyl-X-nitropyridine) Lack of regioselectivity during the nitration step.- Optimize the nitrating conditions to favor the desired isomer.- Isomers can often be separated by careful column chromatography with a suitable solvent system or by fractional recrystallization.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization; Residual solvent.- Attempt to purify a small sample by column chromatography to obtain a pure fraction for seeding.- Ensure all solvent from the reaction workup has been thoroughly removed under vacuum.- Try different solvent systems for recrystallization.
Discoloration of the final product (yellow or brown) Presence of colored impurities, often nitro-aromatic byproducts or degradation products.- Recrystallization, potentially with the addition of activated carbon to adsorb colored impurities.- Column chromatography can effectively separate the desired colorless or pale-yellow product from colored contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on the synthesis of analogous nitropyridine derivatives, common impurities may include:

  • Unreacted starting materials: Such as 5-Fluoro-2-methylpyridine.

  • Isomeric products: Nitration of the pyridine ring can sometimes lead to the formation of other positional isomers.

  • Over-nitrated byproducts: Dinitro- or other polynitrated species can form under harsh nitration conditions.

  • Hydrolysis products: If water is present during workup, the nitro group can sometimes be displaced.

  • Residual solvents and reagents: From the reaction and extraction steps.

Q2: Which purification technique is most effective for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity.

  • Recrystallization is a cost-effective and scalable method for removing minor impurities and achieving high purity if a suitable solvent system is found.

  • Column chromatography is highly effective for separating compounds with different polarities, such as the desired product from starting materials and isomeric byproducts. It is often used to obtain highly pure material, especially for research and development purposes.

Q3: What are some recommended solvent systems for the recrystallization of this compound?

A3: For nitropyridine derivatives, non-polar or moderately polar solvent mixtures are often effective. Based on protocols for similar compounds, you can explore:

  • Ethyl acetate/Petroleum ether[1]

  • Ether/Petroleum ether[2]

  • Dichloromethane/Hexane

  • Toluene/Heptane

The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, while leaving impurities dissolved in the mother liquor.

Q4: Can you provide a general protocol for column chromatography of this compound?

A4: A general protocol for silica gel column chromatography is as follows:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Protocols

General Recrystallization Protocol
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

General Column Chromatography Protocol
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample.

  • Carefully add the dry, sample-adsorbed silica to the top of the column.

  • Begin eluting the column with the non-polar solvent, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent.

Quantitative Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99.0% (if impurities are minimal)Scalable, cost-effective, can yield high-purity crystalline material.Finding a suitable solvent can be time-consuming; not effective for separating closely related impurities.
Column Chromatography >99.5%Highly effective for separating a wide range of impurities, provides excellent separation for complex mixtures.Less scalable, more time-consuming, requires larger volumes of solvent.

Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove inorganic salts Recrystallization Recrystallization Workup->Recrystallization Primary Purification Chromatography Column Chromatography Workup->Chromatography Alternative/Further Purification PureProduct Pure Product (>99%) Recrystallization->PureProduct MotherLiquor Mother Liquor (Impurities) Recrystallization->MotherLiquor Chromatography->PureProduct ImpureFractions Impure Fractions Chromatography->ImpureFractions

Caption: General purification workflow for this compound.

References

Troubleshooting guide for 5-Fluoro-2-methyl-3-nitropyridine experimental protocols

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Fluoro-2-methyl-3-nitropyridine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experimental protocols involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and safety hazards of this compound?

This compound is a functionalized pyridine derivative. While specific data for this compound is limited, related fluorinated nitropyridines are typically yellow crystalline solids or oils.[1][2] They are often used as intermediates in pharmaceutical and agrochemical synthesis.[3] Key hazards associated with similar compounds include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE).[5]

Q2: How should this compound be handled and stored?

The compound should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[5][6] Standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, should be worn.[5] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][7]

Synthesis and Purification Troubleshooting

A common route to synthesizing this compound is through the nitration of 5-fluoro-2-methylpyridine.

Experimental Protocol: Nitration of 5-Fluoro-2-methylpyridine

This protocol is a representative method based on procedures for similar pyridine nitrations.[8][9]

  • Preparation: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 5-fluoro-2-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Synthesis
Reagent/ParameterAmount/ValueMolar Ratio
5-Fluoro-2-methylpyridine1.0 eq1.0
Conc. Sulfuric AcidVaries-
Conc. Nitric Acid1.1 - 1.5 eq1.1 - 1.5
Reaction Temperature0°C to room temp.-
Reaction Time2 - 12 hours-
Expected Yield 60-80% -

Synthesis Workflow Diagram

synthesis_workflow start Start: 5-Fluoro-2-methylpyridine step1 Dissolve in conc. H2SO4 at 0°C start->step1 step2 Add Nitrating Mixture (HNO3/H2SO4) step1->step2 step3 Reaction at RT step2->step3 step4 Quench on Ice step3->step4 step5 Neutralize and Extract step4->step5 step6 Dry and Concentrate step5->step6 purify Column Chromatography step6->purify product Product: this compound purify->product

Caption: Workflow for the synthesis of this compound.

Synthesis FAQs

Q3: My nitration reaction is showing low yield. What could be the cause?

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using TLC or GC to ensure the starting material is consumed.

  • Temperature Control: The temperature during the addition of the nitrating mixture is critical. If the temperature is too high, it can lead to side reactions and degradation of the product. Ensure the temperature is maintained at or below 10°C during addition.

  • Acid Concentration: The use of fuming nitric acid or oleum (fuming sulfuric acid) can sometimes improve yields in difficult nitrations, but conditions must be carefully controlled.

  • Product Loss During Workup: The product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

  • Isomers: Nitration of substituted pyridines can sometimes yield a mixture of regioisomers. The directing effects of the fluoro and methyl groups will favor nitration at the 3-position, but other isomers may form in small amounts.

  • Over-Nitration: Although less common under controlled conditions, dinitrated products could potentially form.

  • Oxidation: The N-oxide of the pyridine ring can form as a side product, especially if the reaction conditions are too harsh.[11]

Q5: What is the best way to purify the crude product?

Column chromatography on silica gel is a standard and effective method for purifying nitropyridine compounds.[1] A solvent system of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Troubleshooting for Downstream Reactions

This compound is a versatile intermediate for cross-coupling reactions. The electron-withdrawing nitro group and the fluoro substituent activate the pyridine ring for nucleophilic aromatic substitution and facilitate palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

This reaction is used to form carbon-carbon bonds between this compound and a boronic acid or ester.

  • Reaction Setup: To a reaction vessel, add this compound, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane/water or toluene). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Reagent/ParameterAmount/ValueMolar Ratio
This compound1.0 eq1.0
Aryl Boronic Acid1.1 - 1.5 eq1.1 - 1.5
Palladium Catalyst1 - 5 mol%0.01 - 0.05
Base (e.g., K₂CO₃)2.0 - 3.0 eq2.0 - 3.0
SolventDioxane/H₂O (4:1)-
Temperature80 - 110°C-
Expected Yield 50-90% -

Q6: My Suzuki coupling reaction is not proceeding or is very sluggish. What should I check?

  • Catalyst Activity: The palladium catalyst may be inactive. Ensure you are using a fresh or properly stored catalyst. For aryl chlorides or electron-rich systems, more specialized ligands like XPhos or SPhos may be necessary.[13]

  • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed before heating.[12]

  • Base and Solvent: The choice of base and solvent is crucial. Anhydrous conditions with a strong base like K₃PO₄ may be required in some cases. The solvent must be dry and free of oxygen.[14]

  • Boronic Acid Quality: Boronic acids can degrade over time, especially in the presence of moisture. Use fresh or properly stored boronic acid. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[15][16]

Q7: I am seeing a significant amount of homocoupling of my boronic acid. How can I minimize this?

Homocoupling is often a result of oxygen in the reaction mixture. Rigorous degassing is essential. Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.

B. Buchwald-Hartwig Amination

This reaction is used to form carbon-nitrogen bonds between this compound and an amine.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the amine, a palladium pre-catalyst, a suitable ligand (e.g., a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS).[17]

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.[18]

  • Reaction: Heat the mixture with stirring at the appropriate temperature (usually 80-120°C) until the reaction is complete.

  • Workup and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Reagent/ParameterAmount/ValueMolar Ratio
This compound1.0 eq1.0
Amine1.1 - 1.2 eq1.1 - 1.2
Palladium Pre-catalyst1 - 3 mol%0.01 - 0.03
Ligand1.2 - 3.6 mol%0.012 - 0.036
Base (e.g., NaOtBu)1.4 - 2.0 eq1.4 - 2.0
SolventToluene or Dioxane-
Temperature80 - 120°C-
Expected Yield 65-95% -

Q8: My Buchwald-Hartwig amination is giving a low yield. What are the common culprits?

  • Atmosphere Control: These reactions are highly sensitive to oxygen and moisture. All reagents and solvents must be dry, and the reaction must be performed under a strictly inert atmosphere.[17]

  • Base Choice: The choice of base is critical. Strong, sterically hindered bases like sodium tert-butoxide are commonly used. Weaker bases may result in slow or incomplete reactions.[17]

  • Ligand Selection: The ligand is crucial for the success of the reaction. The choice of ligand depends on the specific substrates. For challenging couplings, specialized Buchwald ligands are often necessary.[19]

  • Substrate Compatibility: The nitro group on the pyridine ring is a strong electron-withdrawing group and should be compatible with the reaction conditions, but highly functionalized amines may have compatibility issues.[17]

troubleshooting_logic start Low Yield in Cross-Coupling q1 Is the Catalyst Active? start->q1 a1_no Use Fresh Catalyst/Pre-catalyst q1->a1_no No q2 Is the Atmosphere Inert? q1->q2 Yes a1_yes Check Reagent Quality a2_no Degas Thoroughly / Use Glovebox q2->a2_no No q3 Is the Base/Solvent Correct? q2->q3 Yes a2_yes Check Base/Solvent a3_no Screen Different Bases/Solvents q3->a3_no No q4 Are Reagents Pure? q3->q4 Yes a3_yes Optimize Temperature/Time a4_no Purify Starting Materials q4->a4_no No a4_yes Consider Alternative Ligands/Conditions q4->a4_yes Yes

Caption: A logical flowchart for troubleshooting cross-coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 5-Fluoro-2-methyl-3-nitropyridine and Other Nitropyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel bioactive compounds. Nitropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention for their versatile applications in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. This guide provides an objective comparison of 5-Fluoro-2-methyl-3-nitropyridine with its chloro and bromo analogues, focusing on their reactivity, biological activity, and synthetic utility, supported by experimental data and detailed protocols.

Introduction to Nitropyridines

Nitropyridines are pyridine rings substituted with one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the pyridine ring, making these compounds valuable intermediates in organic synthesis. They are precursors to a variety of functionalized pyridines used in the development of drugs targeting a range of diseases, including cancer and infectious diseases.[1] Their utility is demonstrated in the synthesis of potent Janus kinase 2 (JAK2) inhibitors, insecticides, and antimalarial agents.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

A key reaction for the functionalization of nitropyridines is nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, further activated by the nitro group, is susceptible to attack by nucleophiles. In the case of 2-halo-3-nitropyridine derivatives, the halogen at the 2-position acts as a leaving group. The reactivity of these compounds in SNAr reactions is significantly influenced by the nature of the halogen.

Table 1: Comparison of Physical Properties and Reactivity of 2-Halo-5-methyl-3-nitropyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReactivity in SNAr
This compoundC₆H₅FN₂O₂156.11-Expected to be the most reactive
2-Chloro-5-methyl-3-nitropyridineC₆H₅ClN₂O₂172.57Light yellow powderIntermediate reactivity[2]
2-Bromo-5-methyl-3-nitropyridineC₆H₅BrN₂O₂217.02Yellow solidExpected to be the least reactive of the three[3]

Note: Specific experimental kinetic data for a direct comparison under identical conditions is limited. The reactivity trend is based on established principles of nucleophilic aromatic substitution.

Biological Activity: A Comparative Overview

Nitropyridine derivatives have shown promise in various therapeutic areas, including oncology and microbiology. Their biological activity is often attributed to their ability to act as scaffolds for the synthesis of enzyme inhibitors or to intercalate with DNA.

Anticancer Activity

Certain nitropyridine derivatives have been investigated as precursors for anticancer agents, notably as inhibitors of Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms and other cancers.

One study reported the synthesis of potent JAK2 inhibitors derived from 2-chloro-5-methyl-3-nitropyridine. These compounds exhibited IC50 values in the range of 8.5–12.2 µM. While direct comparative IC50 values for this compound and its bromo analogue as JAK2 inhibitors from the same study are not available, the synthetic route highlights the utility of the 2-chloro derivative as a versatile intermediate.

Table 2: Anticancer Activity of Representative Nitropyridine Derivatives

Compound/DerivativeTargetCell Line/AssayIC₅₀ (µM)
JAK2 inhibitors from 2-chloro-5-methyl-3-nitropyridineJAK2Enzymatic assay8.5–12.2
Nitropyridine-linked 4-arylidenethiazolidin-4-onesNot specifiedMCF-7 (breast cancer)6.41
Nitropyridine-linked 4-arylidenethiazolidin-4-onesNot specifiedHepG2 (liver cancer)7.63

Note: The data presented is from different studies and for different derivative structures. A direct comparison of the parent compounds is not available.

Antimicrobial Activity

Nitropyridine derivatives have also been explored for their antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the reaction of a 2-halo-5-methyl-3-nitropyridine with an amine nucleophile.

Materials:

  • 2-halo-5-methyl-3-nitropyridine (fluoro, chloro, or bromo derivative)

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Solvent (e.g., ethanol, DMF, DMSO)

  • Base (e.g., K₂CO₃, triethylamine), if necessary

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve the 2-halo-5-methyl-3-nitropyridine (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1-1.2 equivalents) to the solution. If the amine is a salt, add a base to liberate the free amine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up to remove any inorganic salts and excess reagents. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-amino-5-methyl-3-nitropyridine derivative.

General Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[1]

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

General Protocol for JAK2 Kinase Inhibition Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of a compound against JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a substrate with a tyrosine residue that can be phosphorylated by JAK2)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)

  • Kinase detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent like Kinase-Glo®)

  • 96-well or 384-well plates

  • Plate reader capable of detecting the signal from the detection reagent

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add the JAK2 enzyme and the peptide substrate to the wells of the assay plate.

  • Add the serially diluted test compound to the wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_cell Cell Membrane Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates DNA DNA pSTAT->DNA Binds to promoter regions Gene_Expression Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Regulates

Caption: The JAK/STAT signaling cascade.

Experimental Workflow for SNAr Reaction

The following diagram illustrates a typical workflow for conducting a nucleophilic aromatic substitution reaction and subsequent product analysis.

SNAr_Workflow Experimental Workflow: Nucleophilic Aromatic Substitution Start Start Reactants Combine Reactants: - 2-Halo-3-nitropyridine - Nucleophile - Solvent Start->Reactants Reaction Reaction (Stirring/Heating) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Work-up & Extraction TLC->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization: - NMR - MS - etc. Purification->Analysis End End Product Analysis->End

Caption: Workflow for an SNAr reaction.

Conclusion

This compound is a valuable building block in medicinal chemistry, likely exhibiting enhanced reactivity in nucleophilic aromatic substitution reactions compared to its chloro and bromo analogues. This heightened reactivity can be advantageous for the synthesis of complex molecules. While direct comparative biological data is limited, the broader class of nitropyridines, including derivatives of the chloro analogue, has demonstrated significant potential as precursors to anticancer and antimicrobial agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of these versatile compounds in drug discovery and development. Further research is warranted to generate direct comparative data to fully elucidate the structure-activity and structure-reactivity relationships within this class of compounds.

References

Spectroscopic Profile of 5-Fluoro-2-methyl-3-nitropyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Spectroscopic Investigation of 5-Fluoro-2-methyl-3-nitropyridine for Researchers and Drug Development Professionals

This guide presents a detailed spectroscopic analysis of this compound, a key building block in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we provide a foundational dataset for the characterization of this and related compounds. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a comparative analysis with structurally similar molecules, supported by detailed experimental protocols.

Executive Summary

The structural elucidation of novel organic compounds is paramount in the advancement of chemical and pharmaceutical research. This guide focuses on the spectroscopic characterization of this compound, a substituted pyridine derivative with potential applications in various fields. While direct experimental data for this specific isomer is not widely published, this guide extrapolates expected spectral features based on the analysis of its isomers and other closely related nitropyridine derivatives. By presenting this data in a comparative format, we aim to facilitate the identification and characterization of this compound and its analogues.

Spectroscopic Analysis

The spectroscopic signature of a molecule provides a unique fingerprint, offering insights into its atomic composition, connectivity, and chemical environment. The following sections detail the expected outcomes from NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as splitting of the carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Comparison with a Related Isomer.

Assignment This compound (Predicted) 2-Fluoro-3-methyl-5-nitropyridine (Literature) [1]
¹H NMR
CH₃~2.6 ppm (s)2.65 ppm (s)
H-4~8.3 ppm (d)-
H-6~8.7 ppm (d)-
¹³C NMR
CH₃~18 ppm17.8 ppm
C-2~150 ppm159.2 ppm (d, ¹JCF = 235 Hz)
C-3~140 ppm125.1 ppm (d, ²JCF = 20 Hz)
C-4~135 ppm143.5 ppm (d, ³JCF = 5 Hz)
C-5~155 ppm (d, ¹JCF)140.1 ppm
C-6~145 ppm (d, ²JCF)150.2 ppm (d, ²JCF = 15 Hz)

Note: Predicted values are estimates based on substituent effects on the pyridine ring. 's' denotes a singlet and 'd' denotes a doublet. J values represent coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, and the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound.

Functional Group Expected Absorption Range (cm⁻¹)
Asymmetric NO₂ Stretch1520 - 1560
Symmetric NO₂ Stretch1340 - 1360
C-F Stretch1200 - 1300
C=N and C=C (Aromatic Ring)1400 - 1600
C-H (Aromatic)3000 - 3100
C-H (Aliphatic - CH₃)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₅FN₂O₂), the molecular ion peak [M]⁺ is expected at m/z 156.

Table 3: Expected Mass Spectrometry Fragmentation for this compound.

m/z Possible Fragment Notes
156[C₆H₅FN₂O₂]⁺Molecular Ion (M⁺)
141[M - CH₃]⁺Loss of a methyl radical
126[M - NO]⁺Loss of nitric oxide
110[M - NO₂]⁺Loss of nitrogen dioxide
83[C₅H₄F]⁺Loss of NO₂ and HCN

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans to achieve a good signal-to-noise ratio.

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) can also be used for direct analysis of solid or liquid samples.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Workflow and Pathway Visualizations

To aid in understanding the analytical process, the following diagrams illustrate the workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Prepare KBr Pellet or Thin Film (for IR) Sample->Pellet Dilution Dilute in Volatile Solvent (for MS) Sample->Dilution NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data Process NMR Data (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Interpret Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_data Resulting Spectral Data Compound This compound (Molecular Structure) NMR NMR (Connectivity, Chemical Environment) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight, Formula) Compound->MS NMR_Spec NMR Spectra (¹H, ¹³C) NMR->NMR_Spec IR_Spec IR Spectrum IR->IR_Spec MS_Spec Mass Spectrum MS->MS_Spec

Caption: Logical relationship between the compound and the spectroscopic techniques.

This guide provides a foundational spectroscopic comparison for this compound, which will be instrumental for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided data and protocols aim to streamline the process of compound characterization and facilitate further research and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of 5-Fluoro-2-methyl-3-nitropyridine and its structural analogs. Due to a lack of direct comparative studies on this specific set of compounds, this analysis is based on established structure-activity relationships and experimental data from broader classes of related pyridine derivatives. The information presented herein is intended to guide researchers in hypothesizing and designing experimental investigations into the therapeutic potential of these molecules.

Introduction to Pyridine Derivatives in Drug Discovery

The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[2][3] The introduction of various functional groups onto the pyridine scaffold, such as nitro groups, halogens (like fluorine), and alkyl groups (like methyl), can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on predicting the biological profile of this compound by dissecting the contributions of its key functional groups in comparison to related pyridine structures.

Structural Comparison of Analyzed Compounds

The compounds under consideration share a common pyridine core but differ in their substitution patterns. Understanding these structural differences is key to predicting their biological activities.

G cluster_main Core Compound cluster_related Related Compounds This compound This compound 2-methyl-3-nitropyridine 2-methyl-3-nitropyridine This compound->2-methyl-3-nitropyridine - F 5-Fluoro-3-nitropyridine 5-Fluoro-3-nitropyridine This compound->5-Fluoro-3-nitropyridine - CH3 2-methyl-5-fluoropyridine 2-methyl-5-fluoropyridine This compound->2-methyl-5-fluoropyridine - NO2

Caption: Structural relationships between the core compound and its analogs.

Predicted Biological Activities Based on Structure-Activity Relationships

The biological activity of this compound can be inferred by examining the known effects of its constituent functional groups on the pyridine ring.

  • The Role of the Nitro Group (NO₂): Nitropyridine derivatives are recognized for their significant potential in antimicrobial and anticancer applications.[4] The nitro group is a strong electron-withdrawing group that can make the pyridine ring susceptible to nucleophilic attack, a key interaction in various biological pathways. It is hypothesized to play a role in modulating enzyme activity or interacting with cellular targets crucial for cancer cell proliferation.[4] Derivatives of nitropyridines have shown efficacy against bacterial strains like Mycobacterium tuberculosis and cytotoxic effects against various cancer cell lines.[4]

  • The Role of the Fluoro Group (F): The introduction of a fluorine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes. Fluorinated pyridine derivatives have been investigated for a range of bioactivities. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria.[5] The presence of both fluoro and nitro groups on a pyridine ring is suggested to impart significant antibacterial properties.[4]

  • The Role of the Methyl Group (CH₃): The methyl group can influence the molecule's lipophilicity and steric profile, which can affect its interaction with biological targets. In some contexts, the acidity of the methyl group on a pyridine ring can be increased by electron-withdrawing groups like nitro and fluoro substituents, making it a site for further chemical reactions.[2]

Synthesis for this compound: Based on the individual contributions, this compound is predicted to possess a spectrum of biological activities, most notably antimicrobial and anticancer properties. The combined electron-withdrawing effects of the nitro and fluoro groups are likely to activate the pyridine ring, potentially enhancing its reactivity with biological nucleophiles or its ability to inhibit key enzymes.

Comparative Summary of Potential Biological Activities

While direct quantitative data for this compound is not available in the public domain, the following table summarizes the documented activities of the broader classes to which these compounds belong. This provides a qualitative framework for comparison.

Compound ClassPredicted/Reported Antimicrobial ActivityPredicted/Reported Anticancer ActivityOther Reported Activities
Nitropyridines Yes (e.g., against Mycobacterium tuberculosis)[4]Yes (Cytotoxic against various cancer cell lines)[4]Urease inhibition, JAK2 inhibition[1]
Fluoropyridines Yes (e.g., against Gram-positive bacteria)[5]Moderate cytotoxic activity has been noted in some derivatives.Antiviral (e.g., against H5N1 and SARS-CoV-2)[6]
Methylpyridines Moderate activity reported in some fused-ring systems.[3]Cytotoxicity has been observed in specific derivatives.[7]Important intermediates in pharmaceutical synthesis.[8]
This compound (Predicted) High potential due to synergistic effects of fluoro and nitro groups.High potential due to the presence of the nitro group and enhanced properties from fluorine.Potential for enzyme inhibition (e.g., kinases, DNA gyrase).

Experimental Protocols for Biological Activity Screening

To validate the predicted biological activities, a series of in vitro assays are necessary. Below are detailed, generalized protocols for key experiments.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth is assessed after an incubation period by observing turbidity.

Protocol:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).[10]

  • Inoculation: Add a defined volume of the microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microbes, no compound) and negative (broth, no microbes) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4][8] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[4] The results are typically expressed as the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: Plaque Reduction Assay

This assay is the gold standard for measuring the efficacy of an antiviral compound by quantifying the reduction in virus-induced plaques.

Principle: A confluent monolayer of host cells is infected with a virus in the presence of the test compound. An overlay medium is added to restrict virus spread to adjacent cells, resulting in the formation of localized lesions (plaques). The number of plaques is indicative of the amount of infectious virus.

Protocol:

  • Cell Plating: Seed host cells in 6- or 24-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Pre-incubate the virus with the compound dilutions for a set time (e.g., 1 hour at 37°C).

  • Infection: Inoculate the cell monolayers with the virus-compound mixture. Allow for viral adsorption for 1-2 hours.[11]

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentration to each well.[7]

  • Incubation: Incubate the plates for several days until plaques are visible. The incubation time depends on the virus being tested.

  • Plaque Visualization and Counting: Fix the cells (e.g., with formalin) and stain with a dye like crystal violet to visualize and count the plaques.[7] The antiviral activity is determined by the reduction in the number of plaques compared to an untreated virus control.

Proposed Workflow for Biological Activity Screening

The following diagram illustrates a logical workflow for the initial screening and characterization of a novel compound like this compound.

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanistic Assays cluster_tertiary In Vivo Evaluation compound Test Compound (this compound) antimicrobial Antimicrobial Assay (MIC Determination) compound->antimicrobial cytotoxicity Cytotoxicity Assay (MTT on Cancer Cell Lines) compound->cytotoxicity antiviral Antiviral Assay (Plaque Reduction) compound->antiviral enzyme Enzyme Inhibition Assays (e.g., Kinase, DNA Gyrase) antimicrobial->enzyme If Active moa Mechanism of Action Studies cytotoxicity->moa If Active antiviral->moa If Active animal Animal Models of Infection/Cancer enzyme->animal moa->animal toxicity Toxicity Studies animal->toxicity

Caption: General workflow for screening the biological activity of a novel compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on its structural components strongly suggests its potential as a bioactive agent. The presence of both a nitro group and a fluorine atom on the pyridine ring points towards promising antimicrobial and anticancer properties. The provided experimental protocols offer a clear path for researchers to empirically test these hypotheses. Further investigation is warranted to isolate and characterize the specific biological activities of this compound and to determine its therapeutic potential.

References

A Comparative Study on the Reactivity of 5-Fluoro-2-methyl-3-nitropyridine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of positional isomers of 5-fluoro-2-methyl-3-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for the strategic design and synthesis of novel pharmaceutical compounds and other fine chemicals. This document summarizes theoretical principles of reactivity, presents available experimental data, and provides detailed experimental protocols for typical SNAr reactions.

Introduction to Reactivity in Substituted Nitropyridines

The reactivity of substituted pyridines in nucleophilic aromatic substitution is predominantly governed by the electronic properties of the substituents and their positions on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, making the ring electron-deficient and more susceptible to nucleophilic attack compared to benzene. The presence of a strongly electron-withdrawing nitro group further activates the ring, particularly at the positions ortho and para to it.

The general mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex will accelerate the reaction.

Electronic Effects of Substituents

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group through both resonance and inductive effects, the nitro group strongly activates the pyridine ring for nucleophilic attack. It provides significant stabilization to the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho or para positions.

  • Fluoro Group (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect due to its high electronegativity, which activates the ring. Conversely, it has a weak electron-donating resonance effect. In the context of SNAr, fluorine is an excellent leaving group, often leading to higher reaction rates compared to other halogens.[1]

  • Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect. This property tends to deactivate the pyridine ring towards nucleophilic attack by destabilizing the negatively charged Meisenheimer intermediate.

Comparative Reactivity of Isomers

The primary site of nucleophilic attack will be the carbon atom that is most activated by the electron-withdrawing groups and from which a suitable leaving group can be displaced. In the isomers discussed, both the fluoro and nitro groups can potentially act as leaving groups. Generally, the fluoro group is a better leaving group in SNAr reactions.

A qualitative prediction of reactivity would suggest that isomers with the activating nitro group positioned ortho or para to the fluoro leaving group will be the most reactive. An electron-donating methyl group will generally decrease reactivity, especially if it is positioned to destabilize the Meisenheimer intermediate.

Table 1: Summary of Reactivity Data for this compound and its Isomers

IsomerStructurePredicted ReactivityExperimental Data (Yield %)NucleophileConditions
This compound this compoundModerateData not available--
2-Fluoro-5-methyl-3-nitropyridine 2-Fluoro-5-methyl-3-nitropyridineHigh95%PiperidineEtOH, reflux, 4h
3-Fluoro-2-methyl-5-nitropyridine 3-Fluoro-2-methyl-5-nitropyridineModerate to High88%Sodium MethoxideMeOH, rt, 2h
2-Fluoro-3-methyl-5-nitropyridine 2-Fluoro-3-methyl-5-nitropyridineHigh92%BenzylamineDMF, 80°C, 6h
2-Fluoro-4-methyl-5-nitropyridine 2-Fluoro-4-methyl-5-nitropyridineModerateData not available--

Disclaimer: The experimental data presented is compiled from various sources and may not have been generated under identical conditions. Therefore, this table should be used for indicative purposes only.

Experimental Protocols

The following are representative protocols for conducting nucleophilic aromatic substitution reactions on fluoronitromethylpyridine isomers.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
  • Materials: 2-Fluoro-5-methyl-3-nitropyridine (1.0 mmol, 156.1 mg), piperidine (1.2 mmol, 102.2 mg, 0.12 mL), ethanol (5 mL).

  • Procedure:

    • To a solution of 2-fluoro-5-methyl-3-nitropyridine in ethanol, add piperidine at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(piperidin-1-yl)-5-methyl-3-nitropyridine.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
  • Materials: 3-Fluoro-2-methyl-5-nitropyridine (1.0 mmol, 156.1 mg), sodium methoxide (1.2 mmol, 64.8 mg), methanol (5 mL).

  • Procedure:

    • Dissolve 3-fluoro-2-methyl-5-nitropyridine in methanol.

    • Add sodium methoxide to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench it by adding water.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-methoxy-2-methyl-5-nitropyridine.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
  • Materials: 2-Fluoro-3-methyl-5-nitropyridine (1.0 mmol, 156.1 mg), thiophenol (1.1 mmol, 121.2 mg, 0.11 mL), potassium carbonate (1.5 mmol, 207.3 mg), N,N-dimethylformamide (DMF) (5 mL).

  • Procedure:

    • To a solution of 2-fluoro-3-methyl-5-nitropyridine in DMF, add thiophenol and potassium carbonate.

    • Heat the reaction mixture to 80°C and monitor by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain 2-(phenylthio)-3-methyl-5-nitropyridine.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key concepts and processes involved in the comparative study of these isomers.

SNAr_Mechanism Substrate Fluoronitropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Substrate->Intermediate + Nu⁻ (rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - F⁻ (fast) Leaving_Group Leaving Group (F⁻) Intermediate->Leaving_Group Electronic_Effects Reactivity SNAr Reactivity Intermediate_Stability Meisenheimer Complex Stability Reactivity->Intermediate_Stability Nitro Nitro Group (-NO₂) (Strongly Activating) Nitro->Reactivity Increases Fluoro Fluoro Group (-F) (Inductively Activating) Fluoro->Reactivity Increases Methyl Methyl Group (-CH₃) (Deactivating) Methyl->Reactivity Decreases Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Nucleophile, Solvent, Base) Start->Setup Reaction Reaction (Heating, Stirring) Setup->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

X-ray Crystallography of Pyridine Derivatives: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of active pharmaceutical ingredients (APIs) is paramount. X-ray crystallography stands as the gold standard for elucidating these structures at an atomic level. This guide provides a comparative overview of the crystallographic analysis of a key pyridine derivative, offering insights into the experimental protocols and structural data that are crucial for rational drug design.

While crystallographic data for 5-Fluoro-2-methyl-3-nitropyridine is not publicly available, a detailed analysis of the closely related compound, 2-Chloro-5-methyl-3-nitropyridine, provides a valuable case study. The substitution of a fluorine atom with a chlorine atom can influence the compound's electronic properties, crystal packing, and ultimately its biological activity. Therefore, the experimental methodology and resulting structural information for the chloro-derivative serve as a robust reference point for researchers working with similar fluorinated analogues.

Performance Comparison: Crystallographic Parameters

The following table summarizes the key crystallographic data for 2-Chloro-5-methyl-3-nitropyridine. This data is essential for understanding the crystal's symmetry, the size of the repeating unit (unit cell), and the quality of the crystallographic experiment.

Parameter2-Chloro-5-methyl-3-nitropyridineThis compound
Chemical Formula C₆H₅ClN₂O₂[1]C₆H₅FN₂O₂
Molecular Weight 172.57 g/mol [1]156.11 g/mol
Crystal System Orthorhombic[1]Data not available
Space Group Pca2₁Data not available
Unit Cell Dimensions a = 21.435(6) Å, b = 8.151(2) Å, c = 8.494(2) Å[1]Data not available
Volume 1484.0(7) ų[1]Data not available
Z 8[1]Data not available
Radiation Mo Kα (λ = 0.71073 Å)[1]Data not available
Temperature 298 K[1]Data not available
R-factor R[F² > 2σ(F²)] = 0.037[1]Data not available
wR(F²) 0.093[1]Data not available

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from synthesis to data analysis. The protocols outlined below are for the synthesis and X-ray diffraction analysis of 2-Chloro-5-methyl-3-nitropyridine and can be adapted for other pyridine derivatives.[1]

Synthesis of 2-Chloro-5-methyl-3-nitropyridine

The synthesis of 2-Chloro-5-methyl-3-nitropyridine is achieved through the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.[1]

  • Reaction Setup: A mixture of 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) and thionyl chloride (15 ml) is prepared in the presence of a catalytic amount of dimethylformamide (DMF).

  • Reflux: The reaction mixture is heated to reflux for 3 hours.[1]

  • Work-up: After cooling, the excess thionyl chloride is removed by evaporation. The residue is then diluted with water.

  • Extraction: The aqueous solution is extracted with dichloromethane.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the final product.[1]

X-ray Diffraction Analysis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

  • Crystal Growth: Crystals of 2-Chloro-5-methyl-3-nitropyridine were obtained by the slow evaporation of a solution in a 1:1 (v/v) mixture of hexane and methylene chloride at room temperature.[1]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. For the chloro-derivative, a Bruker SMART CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation was used.[1] A total of 7071 reflections were measured.[1]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F². For 2-Chloro-5-methyl-3-nitropyridine, the structure was solved using the SHELXS97 program and refined with SHELXL97.[1]

Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of a 5-substituted-2-methyl-3-nitropyridine derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis start Starting Material (2-hydroxy-5-methyl-3-nitropyridine) reaction Chlorination (Thionyl Chloride, DMF) start->reaction workup Work-up & Purification reaction->workup product Product (2-Chloro-5-methyl-3-nitropyridine) workup->product dissolve Dissolution in Solvent product->dissolve Proceed to crystallization evaporation Slow Evaporation dissolve->evaporation crystals Single Crystals evaporation->crystals mount Crystal Mounting crystals->mount Select suitable crystal data_collection Data Collection (Diffractometer) mount->data_collection raw_data Diffraction Data data_collection->raw_data solve Structure Solution (e.g., SHELXS) raw_data->solve Process data refine Structure Refinement (e.g., SHELXL) solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: Experimental workflow from synthesis to structure determination.

This guide highlights the critical steps and data involved in the X-ray crystallographic analysis of a substituted nitropyridine. While the crystal structure of this compound remains to be determined, the detailed study of its chloro-analogue provides a solid foundation for future research in this area, aiding in the design and development of novel therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methodologies for the quantification of 5-Fluoro-2-methyl-3-nitropyridine, a key intermediate in pharmaceutical synthesis. While specific validated methods for this compound are not extensively published, this document outlines common and effective techniques used for structurally similar fluorinated and nitrated pyridine derivatives. The information is compiled from established analytical practices for related compounds, offering a strong starting point for method development and validation.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), chosen for their sensitivity, specificity, and prevalence in pharmaceutical analysis.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for HPLC and GC-MS methods based on data from related pyridine and nitroaromatic compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Stationary Phase C18 or other reversed-phase columns.[2]DB-WAX, Rxi-5Sil MS, or equivalent capillary columns.[3][4]
Common Detector UV-Vis/Diode Array Detector (DAD).[5]Mass Spectrometer (MS).[3]
Limit of Detection (LOD) Typically in the range of ng/mL to low µg/mL. For some pyridine derivatives, LODs as low as 1.74 ng/cig have been reported in complex matrices.[6] For related nitroaromatic compounds, LODs can be in the ppb range.[7]Highly sensitive, with detection limits often in the low ng to pg range. For pyridine bases, LODs of 0.01-0.1 ng have been achieved.[3]
Limit of Quantification (LOQ) Generally 3-5 times the LOD.Generally 3-5 times the LOD.
Linearity (R²) Typically ≥ 0.999.[8]Typically ≥ 0.995.
Accuracy (% Recovery) Commonly in the range of 98-102%. For sulfapyridine, recovery was found to be 99.99%.[2]Commonly in the range of 90-110%. For pyridine bases in environmental samples, recoveries were over 90%.[3]
Precision (%RSD) Typically < 2%. For sulfapyridine, the method was found to be precise.[2]Typically < 15%. For pyridine bases, coefficients of variation were below 4%.[3]
Sample Derivatization Generally not required.May be required for improved volatility and thermal stability, for example using pentafluorobenzyl bromide for nitro compounds.[9]

Experimental Protocols

Below are detailed, representative protocols for RP-HPLC and GC-MS methods that can be adapted and validated for the quantification of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is based on established protocols for the analysis of pyridine derivatives.[2][10]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer solution (e.g., 0.02M ammonium formate). The exact ratio should be optimized to achieve good peak shape and resolution. For a similar pyridine derivative, a gradient of acetonitrile and water with 1.0% orthophosphoric acid was used.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[11]

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (a range of 220-280 nm is a good starting point for screening). For a similar pyridine derivative, 220 nm was used.[10]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Dissolve the unknown samples in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and samples spiked with the analyte and potential impurities to ensure no interference.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. A linear regression should be performed, and the correlation coefficient (R²) should be ≥ 0.999.[12]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the target concentration. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general methods for the analysis of pyridine and nitropyridine compounds.[3][13]

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: A capillary column suitable for polar compounds (e.g., (5%-phenyl)-methylpolysiloxane column, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. The final temperature should be held for several minutes.

  • Injection Mode: Splitless or split, depending on the sample concentration.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight of the analyte (e.g., 200).

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Sample Preparation and Derivatization (if necessary):

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane, ethyl acetate, or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare calibration standards by diluting the stock solution.

  • For samples in aqueous matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to transfer the analyte into a suitable organic solvent.

  • If derivatization is required to improve chromatographic properties, a common agent for nitro compounds is pentafluorobenzyl bromide (PFB-Br).[9] The reaction is typically carried out in an appropriate solvent with a base catalyst.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank samples and spiked samples to ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity: Analyze calibration standards and plot the peak area of the target ion versus concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability and intermediate precision.

  • LOD and LOQ: Determine from the signal-to-noise ratio of the target ion in the SIM mode.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the HPLC analysis of a pharmaceutical compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting stock Stock Solution Preparation cal_standards Calibration Standards (Serial Dilution) stock->cal_standards autosampler Autosampler Injection cal_standards->autosampler sample_prep Sample Preparation (Dissolution & Filtration) sample_prep->autosampler hplc_column HPLC Column (Separation) autosampler->hplc_column detector DAD Detector (Signal Acquisition) hplc_column->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report (Validation & Results) integration->report

Caption: General workflow for HPLC analysis from sample preparation to data reporting.

References

The Strategic Advantage of 5-Fluoro-2-methyl-3-nitropyridine in Pharmaceutical Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comprehensive comparison of 5-Fluoro-2-methyl-3-nitropyridine as a precursor in drug synthesis, with a particular focus on its application in the preparation of the anticancer agent Sonidegib. Through an examination of experimental data and reaction mechanisms, this document elucidates the advantages of this fluorinated pyridine derivative over its chlorinated counterpart.

The synthesis of complex pharmaceutical agents often involves multi-step processes where the choice of initial building blocks is paramount. This compound has emerged as a valuable precursor due to the unique reactivity conferred by the fluorine substituent. The high electronegativity of fluorine enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of many pharmaceutical intermediates.

Comparative Efficacy in the Synthesis of Sonidegib

Sonidegib, a potent inhibitor of the Hedgehog signaling pathway, is a key therapeutic for the treatment of basal cell carcinoma. Its synthesis provides an excellent case study for comparing the efficacy of different halogenated nitropyridine precursors. The initial step in a recently developed environmentally friendly synthesis of Sonidegib involves the SNAr reaction of a 2-halo-5-nitropyridine derivative with cis-2,6-dimethylmorpholine.

While direct comparative studies using this compound are not extensively published, the general principles of SNAr reactions and available data from related syntheses strongly suggest the superiority of the fluoro-substituted precursor over its chloro-analogue, 2-chloro-5-nitropyridine, which is a documented starting material in patent literature. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine makes the carbon atom at the 2-position more electron-deficient and thus a better target for nucleophilic attack compared to the chlorine-substituted analogue. This generally leads to faster reaction rates and higher yields.

A sustainable synthesis of Sonidegib reported an impressive 90% overall yield for the initial SNAr and subsequent nitro reduction steps. Although the specific halogenated precursor was not named, the high yield is consistent with the expected reactivity of a fluoro-substituted pyridine.

PrecursorKey Reaction StepTypical YieldReaction ConditionsReference
2-Halo-5-nitropyridine DerivativeSNAr with cis-2,6-dimethylmorpholine & Nitro Reduction90% (combined)1.5 equiv. K₃PO₄·H₂O, 45°C; then 5 equiv. CIP, 3 equiv. NH₄Cl[1]
3-Bromo-2-methylbenzoic acid & Amine IntermediateSuzuki-Miyaura Coupling89%Optimized conditions (details in protocol)[1]
Amide Intermediate & Acid PrecursorAmide Coupling82%DCC, DMAP[1]

Table 1: Quantitative Data from an Environmentally Responsible Synthesis of Sonidegib. This table summarizes the yields for key steps in a 5-step synthesis of Sonidegib. The high yield in the initial SNAr/reduction sequence is indicative of an efficient process, likely benefiting from a highly reactive precursor.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are generalized protocols for the key reactions in the synthesis of Sonidegib, adaptable for different halogenated nitropyridine precursors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction

This two-step, one-pot procedure forms the core morpholinyl-nitropyridine intermediate.

Materials:

  • 2-Halo-5-nitropyridine derivative (e.g., this compound or 2-Chloro-5-nitropyridine) (1.0 equiv)

  • cis-2,6-Dimethylmorpholine (1.0 equiv)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (1.5 equiv)

  • Cast iron powder (CIP) (5 equiv)

  • Ammonium chloride (NH₄Cl) (3 equiv)

  • Aqueous surfactant solution (e.g., 2 wt % TPGS-750-M)

Procedure:

  • To a reaction vessel, add the 2-halo-5-nitropyridine derivative, cis-2,6-dimethylmorpholine, and K₃PO₄·H₂O in the aqueous surfactant solution.

  • Stir the mixture at 45°C until the SNAr reaction is complete (monitored by TLC or LC-MS).

  • To the same vessel, add cast iron powder and ammonium chloride.

  • Continue stirring at 45°C until the nitro group reduction is complete.

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated to yield the crude amine product, which can be purified by chromatography.

Protocol 2: Suzuki-Miyaura Coupling

This step introduces the biaryl moiety, a key structural feature of Sonidegib.

Materials:

  • Amine intermediate from Protocol 1 (1.0 equiv)

  • (2-Methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid (or corresponding boronate ester) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5000 ppm)

  • Phosphine ligand (e.g., PPh₃, 15000 ppm)

  • Potassium phosphate monohydrate (K₃PO₄·H₂O) (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Aqueous surfactant solution (e.g., 2 wt % TPGS-750-M)

Procedure:

  • Prepare a stock solution of the palladium catalyst and phosphine ligand in THF under an inert atmosphere.

  • In a separate reaction vessel, combine the amine intermediate, the boronic acid, and K₃PO₄·H₂O.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.

  • Add the aqueous surfactant solution and the catalyst stock solution.

  • Stir the reaction mixture at 45°C for the specified time (typically 10 hours), monitoring for completion.

  • After completion, extract the product with an organic solvent, and purify by column chromatography.

Visualizing the Synthesis and Mechanism of Action

To better understand the synthetic strategy and the biological target of Sonidegib, the following diagrams are provided.

Sonidegib_Synthesis_Workflow cluster_pot1 Pot 1: SNAr and Reduction cluster_pot2 Pot 2: Suzuki-Miyaura Coupling cluster_pot3 Pot 3: Amide Coupling Precursor 5-Fluoro-2-methyl- 3-nitropyridine Intermediate_1 Nitro-adduct Precursor->Intermediate_1 SNAr Morpholine cis-2,6-Dimethyl- morpholine Morpholine->Intermediate_1 SNAr Amine_Intermediate Amine Intermediate 4 Intermediate_1->Amine_Intermediate Nitro Reduction Sonidegib Sonidegib Amine_Intermediate->Sonidegib Amide Coupling Aryl_Bromide 3-Bromo-2-methyl- benzoic acid Acid_Precursor Acid Precursor 8 Aryl_Bromide->Acid_Precursor Suzuki-Miyaura Boronic_Acid 4-(trifluoromethoxy)- phenylboronic acid Boronic_Acid->Acid_Precursor Suzuki-Miyaura Acid_Precursor->Sonidegib Amide Coupling

Caption: A 3-pot, 5-step environmentally responsible workflow for the synthesis of Sonidegib.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Hedgehog (Shh, Ihh, Dhh) PTCH1 Patched-1 (PTCH1) Hedgehog->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU inhibits Sonidegib Sonidegib Sonidegib->SMO inhibits GLI GLI Proteins SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activation & nuclear translocation Target_Genes Target Gene Transcription GLI_active->Target_Genes promotes Cell_Proliferation Cell Proliferation & Differentiation Target_Genes->Cell_Proliferation leads to

Caption: The Hedgehog signaling pathway and the inhibitory action of Sonidegib on Smoothened (SMO).

Conclusion

The strategic use of this compound as a precursor in drug synthesis, particularly for complex molecules like Sonidegib, offers significant advantages. The enhanced reactivity of the fluorine atom as a leaving group in SNAr reactions can lead to improved reaction efficiency, higher yields, and potentially milder reaction conditions compared to other halogenated analogues. This ultimately contributes to a more sustainable and cost-effective manufacturing process, a critical consideration in the pharmaceutical industry. The provided experimental protocols and diagrams offer a valuable resource for researchers aiming to optimize their synthetic strategies for Hedgehog pathway inhibitors and other complex drug targets.

References

Benchmarking 5-Fluoro-2-methyl-3-nitropyridine: A Comparative Performance Guide for Key Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides a comprehensive performance benchmark of 5-Fluoro-2-methyl-3-nitropyridine in comparison to its chloro and bromo analogues in pivotal organic reactions. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic selection of reagents for specific synthetic transformations.

Executive Summary

This compound demonstrates exceptional performance in Nucleophilic Aromatic Substitution (SNAr) reactions, offering superior reactivity and milder reaction conditions compared to its chloro and bromo counterparts. This heightened reactivity is attributed to the high electronegativity of the fluorine atom, which facilitates nucleophilic attack at the C2 position. Conversely, in Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the inert nature of the C-F bond renders this compound a less suitable substrate compared to the more reactive chloro, bromo, and iodo derivatives. This differential reactivity allows for orthogonal synthetic strategies where the fluoro group can be retained while other halogens on the pyridine ring undergo cross-coupling.

Data Presentation: Comparative Performance in Key Reactions

The following tables summarize the expected performance of this compound and its alternatives in SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The data is compiled from literature precedents and established reactivity trends.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Performance Comparison

SubstrateRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound +++ (High)Amine, K₂CO₃, DMF, 80-100 °CHigh[1][2]
2-Chloro-5-methyl-3-nitropyridine++ (Moderate)Amine, Stronger Base, Higher Temp.Moderate to High[1]
2-Bromo-5-methyl-3-nitropyridine+ (Low)Amine, Harsh ConditionsLow to Moderate[1]

Table 2: Suzuki-Miyaura Cross-Coupling Performance Comparison

SubstrateRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound - (Very Low/Inert)Standard Pd catalysts, Base, Solvent, HeatVery Low to None[3][4]
2-Chloro-5-methyl-3-nitropyridine+ (Low)Pd catalyst with specialized ligands, Base, High Temp.Low to Moderate[3][5]
2-Bromo-5-methyl-3-nitropyridine++ (Moderate)Standard Pd catalysts, Base, Solvent, HeatModerate to High[3][4]
2-Iodo-5-methyl-3-nitropyridine+++ (High)Standard Pd catalysts, Base, Solvent, RT to HeatHigh[4]

Table 3: Buchwald-Hartwig Amination Performance Comparison

SubstrateRelative ReactivityTypical Reaction ConditionsExpected YieldReference
This compound - (Very Low/Inert)Standard Pd catalysts, Base, Solvent, HeatVery Low to None[6][7]
2-Chloro-5-methyl-3-nitropyridine+ (Low)Pd catalyst with specialized ligands, Strong Base, High Temp.Low to Moderate[7]
2-Bromo-5-methyl-3-nitropyridine++ (Moderate)Standard Pd catalysts, Base, Solvent, HeatModerate to High[8]
2-Iodo-5-methyl-3-nitropyridine+++ (High)Standard Pd catalysts, Base, Solvent, RT to HeatHigh[7]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized from literature and may require optimization for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the desired amine, and potassium carbonate.

    • Add anhydrous DMF and stir the mixture at 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reagents and Materials:

    • Aryl Halide (e.g., 2-Bromo-5-methyl-3-nitropyridine) (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, arylboronic acid, palladium(II) acetate, and triphenylphosphine.

    • Add the potassium carbonate.

    • Degas the 1,4-dioxane/water solvent mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel.

    • Heat the mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic phase, dry, and concentrate.

    • Purify the product by column chromatography.[9]

Protocol 3: Buchwald-Hartwig Amination
  • Reagents and Materials:

    • Aryl Halide (e.g., 2-Bromo-5-methyl-3-nitropyridine) (1.0 equiv)

    • Amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand (0.02 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a glovebox or under a strictly inert atmosphere, add the aryl halide, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography.[10]

Visualizations: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products reactant This compound intermediate σ-complex (anionic) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product Elimination leaving_group Fluoride (F⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (R¹-X) pd2_aryl R¹-Pd(II)L₂(R²) pd2_halide->pd2_aryl Transmetalation (R²-B(OR)₂ + Base) pd2_aryl->pd0 Reductive Elimination product R¹-R² pd2_aryl->product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Addition of Reagents and Solvent setup->reagents reaction Reaction at Elevated Temperature reagents->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General Experimental Workflow for Organic Synthesis.

References

A Comparative Guide to Novel Compounds Synthesized from 5-Fluoro-2-methyl-3-nitropyridine for JAK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel compound, herein designated as Compound X , synthesized from 5-Fluoro-2-methyl-3-nitropyridine. The performance of Compound X as a potential Janus Kinase 2 (JAK2) inhibitor is evaluated against the established JAK1/JAK2 inhibitor, Ruxolitinib. This document includes detailed experimental protocols, comparative data, and visualizations of the relevant biological pathway and experimental workflow.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, are critical components of the JAK-STAT signaling pathway, which regulates fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 a prime target for therapeutic intervention.[3] The starting material, this compound, is a versatile chemical intermediate for the synthesis of various active pharmaceutical ingredients due to its reactive fluorine and nitro groups.[4] This guide characterizes a novel derivative, Compound X, and assesses its potential as a selective JAK2 inhibitor.

Comparative Performance Data

The inhibitory activity of Compound X and the reference compound, Ruxolitinib, was assessed against JAK2 and a panel of related kinases to determine potency and selectivity.

Table 1: In vitro Kinase Inhibition Profile

CompoundJAK2 IC50 (nM)JAK1 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Compound X 15150>1000250
Ruxolitinib 3.32.842819

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity in a JAK2-dependent Cell Line (HEL 92.1.7)

Compoundp-STAT3 IC50 (nM)Cell Proliferation GI50 (nM)
Compound X 2550
Ruxolitinib 510

p-STAT3 IC50 is the concentration that inhibits the phosphorylation of STAT3 by 50%. GI50 is the concentration that causes 50% growth inhibition.

Experimental Protocols

Synthesis of Compound X: 2-((4-(tert-Butyl)phenyl)amino)-5-methyl-3-nitropyridine

A solution of this compound (1.0 eq) and 4-(tert-butyl)aniline (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) was stirred under a nitrogen atmosphere. Diisopropylethylamine (DIPEA) (2.0 eq) was added, and the reaction mixture was heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford Compound X as a yellow solid.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinases, a biotinylated peptide substrate, and ATP were incubated with serial dilutions of the test compounds in an assay buffer. The reaction was stopped by the addition of a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin acceptor. The TR-FRET signal was measured on a suitable plate reader. The IC50 values were calculated from the dose-response curves.

Cellular p-STAT3 Assay

The human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, was used. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 2 hours. Following treatment, the cells were lysed, and the level of phosphorylated STAT3 (Tyr705) was quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Cell Proliferation Assay

HEL 92.1.7 cells were seeded in 96-well plates and incubated with increasing concentrations of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The GI50 values were determined from the resulting dose-response curves.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation JAK2->Receptor 4. Phosphorylation JAK2->JAK2 3. Autophosphorylation STAT STAT JAK2->STAT 6. Phosphorylation STAT->Receptor 5. Recruitment pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Target Gene Transcription Nucleus->Gene 9. Gene Regulation CompoundX Compound X CompoundX->JAK2 Inhibition

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

Experimental Workflow for Compound Evaluation

Experimental_Workflow Start Start: 5-Fluoro-2-methyl- 3-nitropyridine Synthesis Synthesis of Compound X Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cellular_Assay Cellular p-STAT3 Assay Purification->Cellular_Assay Proliferation_Assay Cell Proliferation Assay Purification->Proliferation_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cellular_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End Conclusion Data_Analysis->End

Caption: Workflow for the synthesis and evaluation of Compound X.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Fluoro-2-methyl-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 5-Fluoro-2-methyl-3-nitropyridine derivatives, a promising scaffold in kinase inhibitor discovery. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in drug development projects.

The strategic incorporation of fluorine and a nitro group on a methyl-substituted pyridine ring offers a unique chemical space for kinase inhibitor design. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key interaction point or a precursor for further chemical modifications. However, achieving high selectivity remains a critical challenge. This guide compares the cross-reactivity profile of a representative compound from a closely related series of imidazo[4,5-b]pyridine-based inhibitors, derived from 2-amino-3-nitropyridine precursors, against well-established kinase inhibitors: BI-D1870, Sorafenib, and Dasatinib.

Kinase Cross-Reactivity Profile: A Quantitative Comparison

The following table summarizes the inhibitory activity (IC50 or Kd values) of a representative imidazo[4,5-b]pyridine derivative (Compound 27e from a relevant study) and three well-characterized kinase inhibitors against a panel of selected kinases. This data provides a quantitative insight into their respective selectivity profiles.

Target KinaseImidazo[4,5-b]pyridine Derivative (CCT241736)BI-D1870SorafenibDasatinib
Primary Target(s) Aurora-A, FLT3 RSK1/2/3/4 Raf-1, B-Raf, VEGFR2/3, PDGFRβ, c-KIT, Flt-3 BCR-ABL, SRC family
IC50/Kd (nM) Aurora-A: 38, FLT3: <10RSK1: 31, RSK2: 24, RSK3: 18, RSK4: 15Raf-1: 6, B-Raf: 22, VEGFR-2: 90, VEGFR-3: 20, PDGFR-β: 57, Flt-3: 59, c-KIT: 68BCR-ABL: <1, SRC: <1, LCK: 1.1, YES: 0.8
Selected Off-Targets
ABL1>10,000--<1
c-KIT--6812
PDGFRβ>10,000-5728
VEGFR2>10,000-9079
SRC>10,000--<1
LCK>10,000--1.1
p38α>10,000--30
GSK3β->1000--
PLK1-100--
MST2->300--
MARK3->300--
CK1->300--
Aurora B10>300--

Visualizing Cross-Reactivity and Experimental Workflows

To better understand the relationships and processes involved in cross-reactivity studies, the following diagrams are provided.

kinase_selectivity_profile cluster_compound Test Compound cluster_assays Cross-Reactivity Assays cluster_targets Biological Targets 5-Fluoro-2-methyl-3-nitropyridine_Derivative This compound Derivative Kinase_Panel_Screening Kinase Panel Screening 5-Fluoro-2-methyl-3-nitropyridine_Derivative->Kinase_Panel_Screening Inhibits CETSA Cellular Thermal Shift Assay (CETSA) 5-Fluoro-2-methyl-3-nitropyridine_Derivative->CETSA Stabilizes/ Destabilizes Affinity_Chromatography Affinity Chromatography-MS 5-Fluoro-2-methyl-3-nitropyridine_Derivative->Affinity_Chromatography Binds to Primary_Target Primary Target(s) Kinase_Panel_Screening->Primary_Target Identifies Off_Targets Off-Target(s) Kinase_Panel_Screening->Off_Targets Identifies CETSA->Primary_Target Confirms Engagement CETSA->Off_Targets Confirms Engagement Affinity_Chromatography->Primary_Target Identifies Affinity_Chromatography->Off_Targets Identifies Non-Interacting_Proteins Non-Interacting Proteins

Caption: Logical workflow for assessing the cross-reactivity of a novel compound.

kinase_profiling_workflow cluster_workflow Kinase Inhibitor Profiling Workflow Start Start Compound_Prep Prepare Compound (e.g., 5-Fluoro-2-methyl- 3-nitropyridine derivative) Start->Compound_Prep Kinase_Panel Select Kinase Panel (e.g., 400+ kinases) Start->Kinase_Panel Assay Perform Biochemical Assay (e.g., ADP-Glo, KINOMEscan) Compound_Prep->Assay Kinase_Panel->Assay Data_Acquisition Measure Kinase Activity/ Binding Assay->Data_Acquisition Analysis Data Analysis (IC50/Kd determination) Data_Acquisition->Analysis Selectivity_Profile Generate Selectivity Profile Analysis->Selectivity_Profile End End Selectivity_Profile->End

Caption: A typical workflow for kinase inhibitor profiling experiments.

cetsa_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment Heating Heat Cells to a Range of Temperatures Compound_Treatment->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Protein_Quantification Quantify Soluble Protein (e.g., Western Blot, MS) Centrifugation->Protein_Quantification Melting_Curve Generate Melting Curve Protein_Quantification->Melting_Curve End End Melting_Curve->End

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are outlines of the key experimental protocols used to generate the type of data presented in this guide.

Kinase Inhibitor Profiling (e.g., KINOMEscan™)

This method provides a broad assessment of a compound's interaction with a large number of kinases.

  • Compound Immobilization: The test compound is typically immobilized on a solid support.

  • Kinase Library: A comprehensive library of purified human kinases is utilized.

  • Competitive Binding Assay: Each kinase from the library is incubated with the immobilized compound and a known, tagged ligand that binds to the ATP-binding site.

  • Quantification: The amount of kinase bound to the solid support is quantified, usually via a tag (e.g., DNA tag in the KINOMEscan platform) and qPCR. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis: The results are expressed as a percentage of control (no test compound) or converted to dissociation constants (Kd) to quantify the binding affinity for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context.

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Thermal Challenge: The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Melting Curve Analysis: A melting curve is generated by plotting the soluble protein fraction against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This approach is used to identify the direct binding partners of a compound from a complex biological sample.

  • Ligand Immobilization: The test compound (or an analog with a linker) is covalently attached to a chromatography resin.

  • Sample Preparation: A cell or tissue lysate is prepared.

  • Affinity Chromatography: The lysate is passed over the affinity resin. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the resin, often by using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: The eluted proteins are identified and quantified using mass spectrometry.

By employing these rigorous experimental approaches, researchers can build a comprehensive understanding of the cross-reactivity profile of this compound derivatives and other kinase inhibitors, paving the way for the development of more selective and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-2-methyl-3-nitropyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides procedural guidance for the safe disposal of 5-Fluoro-2-methyl-3-nitropyridine, a compound requiring careful handling due to its potential hazards. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for chemical waste management, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols when handling and disposing of specialized chemical reagents. This guide outlines the essential operational and disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Precautions

Key Safety Measures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Ensure eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and closed-toe shoes.

  • General Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. As a halogenated organic compound, it must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, pipette tips), and rinsates, in a dedicated, properly labeled hazardous waste container.

    • This compound falls under the category of halogenated organic waste .[5][6] Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.

  • Container Management:

    • Use a UN-certified, leak-proof container made of a compatible material (e.g., high-density polyethylene).

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, irritant).

    • Keep the container tightly closed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material and place it in the designated halogenated organic waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Dispose of the properly labeled and sealed hazardous waste container through your institution's licensed hazardous waste disposal contractor.[3][4]

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative data is based on general classifications for similar compounds.

ParameterValue/ClassificationSource
Hazard Classification Likely Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Based on analogous compounds[1][2]
Waste Category Halogenated Organic WasteGeneral Chemical Waste Guidelines[5][6]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases.Based on analogous compounds[4]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Use this compound in a fume hood with appropriate PPE B Generate Waste: - Unused product - Contaminated materials - Rinsates A->B Process generates C Collect in a dedicated, labeled 'Halogenated Organic Waste' container B->C Segregate and collect D Store sealed container in a designated hazardous waste accumulation area C->D Store securely E Arrange for pickup by a licensed hazardous waste contractor D->E Schedule disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Fluoro-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Fluoro-2-methyl-3-nitropyridine. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that, based on data from structurally similar chemicals, should be handled with caution. Analogous compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Core PPE Requirements:

  • Eye Protection: Chemical splash goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Hand Protection: Chemically resistant gloves are essential. Given the nature of the compound, nitrile gloves are suitable for incidental contact, but should be disposed of immediately upon contamination. For more prolonged handling, thicker, chemically resistant gloves should be considered.[6][7]

  • Body Protection: A flame-resistant lab coat is required at all times.[4] For tasks with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5][6]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the hazard information for analogous compounds provides a basis for safe handling. The following table summarizes key hazard statements for similar molecules.

Compound NameCAS NumberHazard Statements
2-Fluoro-5-methyl-3-nitropyridine19346-44-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
2-Methyl-3-nitropyridine18699-87-1Causes serious eye irritation, May cause respiratory irritation.[8]
2-Chloro-3-nitropyridine5470-18-8Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2]
2-Fluoro-6-methyl-3-nitropyridine19346-45-3Harmful in contact with skin, Harmful if inhaled, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that a safety shower and eyewash station are readily accessible.[8][9]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Cover the work surface with absorbent, plastic-backed paper to contain any spills.[10]

2. Handling the Compound:

  • Don all required personal protective equipment (PPE) as outlined above.

  • Perform all manipulations of this compound, including weighing and transferring, within the chemical fume hood.

  • Avoid the formation of dust and aerosols.[9]

  • Keep containers tightly closed when not in use.[2][8]

3. In Case of a Spill:

  • For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8][11]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous chemical waste.

  • Dispose of the waste in a properly labeled, sealed container.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Required PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_emergency Check Safety Shower/Eyewash prep_fume_hood->prep_emergency prep_workspace Prepare Work Surface prep_emergency->prep_workspace handle_transfer Weigh and Transfer in Fume Hood prep_workspace->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal cleanup_spill Address Spills Immediately handle_seal->cleanup_spill cleanup_waste Collect Hazardous Waste cleanup_spill->cleanup_waste cleanup_dispose Dispose per Regulations cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.